molecular formula C8H10N2O B136893 2-(3-Aminophenyl)acetamide CAS No. 129743-47-1

2-(3-Aminophenyl)acetamide

Cat. No.: B136893
CAS No.: 129743-47-1
M. Wt: 150.18 g/mol
InChI Key: LBWKDTFSPUMSAT-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)acetamide is a chemical building block of interest in advanced research and development, particularly for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). As part of the aminoacetanilide class of compounds, its structural motif is a key intermediate in the preparation of various nitrogen-containing heterocycles such as pyrroles, imidazoles, and thiazoles, which are privileged structures in medicinal chemistry . In pharmaceutical research, this compound serves as a versatile scaffold. Its derivatives are investigated for their potential to interact with various biological targets, with research applications explored in areas including oncology and neurology . The compound's predictable reactivity and stability under various conditions make it a valuable intermediate for constructing novel molecular architectures in drug discovery campaigns . Furthermore, this compound finds application in the synthesis of dyes and pigments, where it can be used to generate azo compounds and other colorants, contributing to the development of materials with specific properties . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKDTFSPUMSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276064
Record name 2-(3-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129743-47-1
Record name 2-(3-aminophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(3-Aminophenyl)acetamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(3-Aminophenyl)acetamide

Topic: this compound Physical and Chemical Properties Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS Number: 129743-47-1). It is important to distinguish this compound from its more common isomer, N-(3-aminophenyl)acetamide (CAS: 102-28-3), also known as 3-aminoacetanilide, as data for the latter is more prevalent and can be a source of confusion. This document focuses exclusively on the properties and synthesis of this compound.

Due to the limited availability of experimentally derived data in peer-reviewed literature for this specific compound, this guide combines data from chemical suppliers with proposed experimental protocols based on established, analogous chemical transformations.

Data Presentation

The quantitative data available for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Structural Information

Property Value Source
IUPAC Name This compound N/A
Synonym(s) Benzeneacetamide, 3-amino-
CAS Number 129743-47-1
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol

| SMILES | NC1=CC=CC(CC(N)=O)=C1 | |

Table 2: Physicochemical and Computational Data

Property Value Source
Purity ≥98%
Melting Point Data not available N/A
Boiling Point Data not available N/A
Solubility Data not available N/A
Topological Polar Surface Area (TPSA) 69.11 Ų
LogP (octanol-water partition coeff.) 0.2966
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 2
Rotatable Bonds 2

| Storage Conditions | 4°C, protect from light | |

Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound was not identified, a plausible and robust synthetic route can be proposed based on standard organic chemistry transformations. The most common approach for synthesizing aminophenyl compounds is the reduction of the corresponding nitrophenyl precursor.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 3-nitrophenylacetic acid:

  • Amidation: Conversion of 3-nitrophenylacetic acid to 2-(3-nitrophenyl)acetamide.

  • Reduction: Reduction of the nitro group of 2-(3-nitrophenyl)acetamide to the amine, yielding the final product.

Methodology for Step 1: Synthesis of 2-(3-Nitrophenyl)acetamide (Intermediate)

This protocol is based on standard amidation procedures for carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrophenylacetic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). Stir for 20-30 minutes.

  • Amidation: Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (1.2 equivalents) in the presence of a base, to the activated carboxylic acid solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-(3-nitrophenyl)acetamide can be purified by recrystallization or silica gel column chromatography.

Methodology for Step 2: Synthesis of this compound (Final Product)

This protocol is based on the widely used method of catalytic hydrogenation for the reduction of nitroarenes.

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a round-bottom flask), dissolve the intermediate 2-(3-nitrophenyl)acetamide (1 equivalent) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or using a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-16 hours.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The final compound, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Mandatory Visualization

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Synthesis_Workflow start 3-Nitrophenylacetic Acid mid1 start->mid1 intermediate 2-(3-Nitrophenyl)acetamide mid2 intermediate->mid2 product This compound mid1->intermediate Step 1: Amidation (e.g., HATU, NH₃) mid2->product Step 2: Reduction (H₂, 10% Pd/C)

A Comprehensive Technical Guide to 2-(3-Aminophenyl)acetamide (CAS: 129743-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-(3-Aminophenyl)acetamide, a chemical compound with potential applications in pharmaceutical and chemical research. Due to the limited publicly available data for this specific molecule, this document leverages information on its isomers and structurally related compounds to offer insights into its synthesis, physicochemical properties, and potential biological activities. This guide aims to serve as a valuable resource for researchers and professionals in drug discovery and development by providing a structured compilation of existing knowledge and inferred scientific data.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a phenyl ring substituted with both an amino group and an acetamide group at the meta position relative to the methylene bridge.

Table 1: Physicochemical Properties of this compound and its Isomers

PropertyThis compound (CAS: 129743-47-1)3-Aminoacetanilide (CAS: 102-28-3)4-Aminoacetanilide (CAS: 122-80-5)
Molecular Formula C₈H₁₀N₂O[1]C₈H₁₀N₂O[2][3]C₈H₁₀N₂O
Molecular Weight 150.18 g/mol [1]150.18 g/mol [2][3]150.18 g/mol
Melting Point Data not available86-88 °C[2]164-167 °C
Boiling Point Predicted: 366.7°C at 760 mmHg271.72°C (rough estimate)267 °C
Water Solubility Data not availableSoluble (1-5 g/100 mL at 24°C)[2]Slightly soluble (0.1-1 g/100 mL at 25 °C)
logP (predicted) 0.2966[1]0.08Not Available
Topological Polar Surface Area (TPSA) 69.11 Ų[1]55.1 ŲNot Available
Hydrogen Bond Donors 2[1]22
Hydrogen Bond Acceptors 2[1]22
Rotatable Bonds 2[1]11

Note: Some data for this compound are predicted due to the absence of experimental values in the searched literature. Data for isomers are provided for comparative purposes.

Synthesis and Experimental Protocols

Proposed Synthesis Pathway

A logical synthetic approach would start with 2-(3-nitrophenyl)acetamide, which can then be reduced to the target compound.

G 2-(3-Nitrophenyl)acetic acid 2-(3-Nitrophenyl)acetic acid 2-(3-Nitrophenyl)acetamide 2-(3-Nitrophenyl)acetamide 2-(3-Nitrophenyl)acetic acid->2-(3-Nitrophenyl)acetamide Amidation This compound This compound 2-(3-Nitrophenyl)acetamide->this compound Reduction

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2-(3-Nitrophenyl)acetamide

This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.

Materials:

  • 2-(3-Nitrophenyl)acetamide

  • Ethanol (or other suitable solvent)

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)

  • Concentrated Hydrochloric Acid (if using SnCl₂)

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-(3-nitrophenyl)acetamide in ethanol in a round-bottom flask.

  • Addition of Reducing Agent:

    • For SnCl₂·2H₂O Reduction: Add an excess of Tin(II) chloride dihydrate to the solution, followed by the slow addition of concentrated hydrochloric acid.

    • For Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction:

    • SnCl₂·2H₂O: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Catalytic Hydrogenation: Place the flask under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up:

    • SnCl₂·2H₂O: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is basic. The resulting tin salts will precipitate.

    • Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

G cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Nitrophenylacetamide Dissolve Nitrophenylacetamide Add Reducing Agent Add Reducing Agent Dissolve Nitrophenylacetamide->Add Reducing Agent Heat/Stir under H2 Heat/Stir under H2 Add Reducing Agent->Heat/Stir under H2 Neutralize/Filter Catalyst Neutralize/Filter Catalyst Heat/Stir under H2->Neutralize/Filter Catalyst Extract with Organic Solvent Extract with Organic Solvent Neutralize/Filter Catalyst->Extract with Organic Solvent Dry and Concentrate Dry and Concentrate Extract with Organic Solvent->Dry and Concentrate Purify (Recrystallization/Chromatography) Purify (Recrystallization/Chromatography) Dry and Concentrate->Purify (Recrystallization/Chromatography)

Caption: Experimental workflow for the reduction of 2-(3-nitrophenyl)acetamide.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of aminophenylacetamide derivatives has been investigated for various therapeutic applications.

Anticancer Potential

Derivatives of N-(2-Aminophenyl)-2-phenylacetamide have shown cytotoxic effects against different cancer cell lines.[4] The mechanism of action for some phenylacetamide derivatives is believed to involve the induction of apoptosis.[5]

Table 2: Hypothetical Biological Assay Data for this compound

Assay TypeTarget Cell LineParameterHypothetical Value
Cytotoxicity (MTT Assay)Human Cancer Cell Line (e.g., MCF-7)IC₅₀To be determined
Antimicrobial (Broth Microdilution)Bacterial Strain (e.g., S. aureus)MICTo be determined

Note: This table presents a template for potential experimental data and does not contain actual results.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Postulated Signaling Pathway

Based on the activity of related compounds, it can be hypothesized that if this compound possesses anticancer properties, it might induce apoptosis through the intrinsic or extrinsic pathways, potentially involving the activation of caspases.

G This compound This compound Cellular Target Cellular Target This compound->Cellular Target Binds to Signal Transduction Cascade Signal Transduction Cascade Cellular Target->Signal Transduction Cascade Caspase Activation Caspase Activation Signal Transduction Cascade->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A hypothetical signaling pathway for apoptosis induction.

Conclusion

This compound represents a molecule of interest for which detailed experimental data is currently lacking in publicly accessible literature. This guide has provided a comprehensive overview based on the properties of its isomers and related compounds. The proposed synthesis and experimental protocols offer a starting point for researchers wishing to investigate this compound further. Future studies are warranted to elucidate its precise physicochemical properties, biological activities, and potential as a scaffold in drug discovery.

Disclaimer

The information provided in this document, particularly concerning experimental protocols and biological activities, is based on established scientific principles and data from related compounds due to the absence of specific data for this compound (CAS 129743-47-1). This guide is intended for informational purposes only and should be used as a reference for further research. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

A Comprehensive Technical Guide to the Synthesis of 2-(3-Aminophenyl)acetamide from 3-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a reliable synthetic pathway for producing 2-(3-aminophenyl)acetamide, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3-nitrophenylacetic acid. This guide details the strategic two-step conversion involving amidation followed by nitro group reduction, presenting detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.

Synthetic Strategy Overview

The conversion of 3-nitrophenylacetic acid to this compound is most effectively achieved through a two-step synthetic sequence. This strategy prioritizes the formation of the amide functional group prior to the reduction of the nitro group. This approach circumvents potential complications and side reactions that could arise from the presence of a reactive primary amine during the amidation step.

The selected pathway is as follows:

  • Amidation: The carboxylic acid moiety of 3-nitrophenylacetic acid is converted to a primary amide, yielding the intermediate 2-(3-nitrophenyl)acetamide. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by treatment with an ammonia source.

  • Reduction: The nitro group of the intermediate 2-(3-nitrophenyl)acetamide is selectively reduced to a primary amine to yield the final product, this compound. Catalytic hydrogenation is a common and efficient method for this transformation, offering high yields and clean reaction profiles.[1][2]

Physicochemical Data of Key Compounds

The physical and chemical properties of the starting material, intermediate, and final product are summarized below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
3-Nitrophenylacetic acidC₈H₇NO₄181.15117-120[3]Solid[3]1877-73-2[3]
2-(3-Nitrophenyl)acetamideC₈H₈N₂O₃180.16212-216[4]Yellow-green solid[4]5456-15-5
This compoundC₈H₁₀N₂O150.1886-88[5]Gray solid[5]102-28-3

Note: Data for this compound is often reported under the isomeric name 3-aminoacetanilide, which has the same molecular formula and a similar structure. The properties listed are for N-(3-aminophenyl)acetamide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Nitrophenyl)acetamide

This procedure details the conversion of the carboxylic acid to a primary amide via an acyl chloride intermediate.

Reagents and Materials:

  • 3-Nitrophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture in an ice bath.

  • Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-3 hours). The progress can be monitored by the dissolution of the starting material.

  • Amidation: Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly and carefully add concentrated ammonium hydroxide solution (excess, e.g., 5-10 eq) to the flask. This is a highly exothermic reaction; maintain vigorous stirring and control the rate of addition to keep the temperature low.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid, 2-(3-nitrophenyl)acetamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure product.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group using catalytic hydrogenation.

Reagents and Materials:

  • 2-(3-Nitrophenyl)acetamide

  • Palladium on carbon (10% Pd/C), 5 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 2-(3-nitrophenyl)acetamide (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst (typically 5 mol%) to the solution.

  • Seal the flask and purge the system several times with an inert gas (like nitrogen or argon) before introducing hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen gas. The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization if necessary to obtain the final product with high purity.

Process and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway Start 3-Nitrophenylacetic Acid Inter 2-(3-Nitrophenyl)acetamide Start->Inter 1. SOCl₂ 2. NH₄OH End This compound Inter->End H₂, Pd/C Methanol Experimental_Workflow A Reaction Setup (Reagents + Solvent) B Reaction Execution (Stirring, Heating, Monitoring) A->B C Quenching & Work-up (Extraction, Washing) B->C D Drying & Solvent Removal C->D E Purification (Recrystallization or Chromatography) D->E F Product Analysis (NMR, MS, MP) E->F

References

"2-(3-Aminophenyl)acetamide" molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)acetamide is an organic compound featuring a phenyl ring substituted with both an amino group and an acetamido-methyl group. As a positional isomer of the more commonly cited N-(3-aminophenyl)acetamide, this molecule holds potential as a building block in medicinal chemistry and materials science. Its structural motifs, a primary aromatic amine and a primary amide, offer versatile handles for chemical modification, making it a candidate for the synthesis of more complex molecules with potential biological activity. This guide provides a summary of its molecular structure, formula, and physicochemical properties, alongside a plausible synthetic approach and a general experimental workflow for its characterization.

Molecular Structure and Formula

The molecular structure of this compound consists of an acetamide group attached to a methylene bridge, which is in turn bonded to a benzene ring at position 1. A primary amine group is substituted at position 3 of the phenyl ring.

Chemical Formula: C₈H₁₀N₂O

Molecular Structure:

this compound structure

SMILES: NC1=CC=CC(CC(N)=O)=C1[1] InChI: InChI=1S/C8H10N2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H2,10,11)

Physicochemical Properties

Experimental data for this compound is limited. The following table summarizes key physicochemical properties, including data for the related isomer, N-(3-aminophenyl)acetamide, for comparative purposes.

PropertyValue (this compound)Value (N-(3-aminophenyl)acetamide)
Molecular Weight 150.18 g/mol [1]150.18 g/mol [2]
CAS Number 129743-47-1[1]102-28-3[2]
Appearance Not specified (likely a solid)Gray solid[2]
Melting Point Not experimentally determined86-88 °C[2][3]
Boiling Point Not experimentally determined271.72 °C (rough estimate)[3]
Solubility Not experimentally determinedSoluble in water (1-5 g/100 mL at 24°C)[2]
Topological Polar Surface Area (TPSA) 69.11 Ų (Predicted)[1]55.1 Ų (Predicted)
logP 0.2966 (Predicted)[1]Not specified

Experimental Protocols

Proposed Synthesis: Reduction of 2-(3-Nitrophenyl)acetamide

This two-step synthesis involves the preparation of the nitro-intermediate followed by its reduction to the desired amine.

Step 1: Synthesis of 2-(3-Nitrophenyl)acetamide

This step can be achieved by the amidation of 3-nitrophenylacetic acid.

  • Materials: 3-nitrophenylacetic acid, thionyl chloride (SOCl₂), or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), ammonia solution, and an appropriate solvent (e.g., dichloromethane, THF).

  • Procedure (via acid chloride):

    • 3-nitrophenylacetic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of DMF, to form 3-nitrophenylacetyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.

    • The crude 3-nitrophenylacetyl chloride is then dissolved in a suitable aprotic solvent and slowly added to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

    • The resulting precipitate of 2-(3-nitrophenyl)acetamide is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

Step 2: Reduction of 2-(3-Nitrophenyl)acetamide to this compound

The nitro group can be reduced to a primary amine using various reducing agents.

  • Materials: 2-(3-nitrophenyl)acetamide, a reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂ gas and a catalyst like Pd/C), hydrochloric acid, sodium hydroxide.

  • Procedure (using SnCl₂·2H₂O):

    • 2-(3-nitrophenyl)acetamide is dissolved in ethanol.

    • An excess of tin(II) chloride dihydrate is added, and the mixture is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is treated with a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield this compound. Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a small organic molecule like this compound.

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization Start Starting Materials (e.g., 3-Nitrophenylacetic Acid, Ammonia) Synthesis Chemical Synthesis (e.g., Amidation, Reduction) Start->Synthesis Workup Reaction Work-up (e.g., Extraction, Washing) Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final Pure Compound (this compound) Purity->Final Biological Biological Activity Screening (Optional) Final->Biological

Caption: A generalized workflow for the synthesis and characterization of a small molecule.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical entity. While specific experimental data remains scarce, its structural similarity to other aminophenylacetamide isomers suggests it could serve as a versatile intermediate in the development of novel pharmaceuticals and functional materials. The proposed synthetic route and general characterization workflow provide a solid foundation for researchers interested in exploring the properties and applications of this compound. Further investigation is warranted to fully elucidate its physicochemical characteristics and biological potential.

References

Spectroscopic Analysis of N-(3-Aminophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The spectral data and analysis provided in this document are for N-(3-aminophenyl)acetamide (CAS RN: 102-28-3) , also known as 3-aminoacetanilide. The originally requested compound, 2-(3-Aminophenyl)acetamide (CAS RN: 129743-47-1), is a structural isomer. Due to the limited availability of public spectral data for this compound, this guide focuses on its well-characterized isomer to provide a comprehensive example of spectroscopic analysis. The primary structural difference is the point of attachment of the acetamide group to the aminophenyl ring.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-(3-aminophenyl)acetamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Spectral Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of N-(3-aminophenyl)acetamide.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.58Singlet1H-NH- (Amide)
6.92Triplet1HAr-H
6.88Triplet1HAr-H
6.64Doublet of Doublets1HAr-H
6.23Doublet of Doublets1HAr-H
5.00Broad Singlet2H-NH₂ (Amine)
1.99Singlet3H-CH₃

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~168C=O (Amide)
~148C-NH₂
~140C-NHCOCH₃
~129Ar C-H
~112Ar C-H
~108Ar C-H
~105Ar C-H
~24-CH₃

Note: These are predicted chemical shifts based on typical values for substituted anilines and acetanilides.[2][3][4][5][6] Experimental verification is required.

Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, Sharp (doublet)N-H Stretch (primary amine)
~3250Medium, BroadN-H Stretch (secondary amide)
3100-3000WeakAromatic C-H Stretch
~1650StrongC=O Stretch (Amide I band)
1640-1550Medium-StrongN-H Bend (primary amine)
1600-1475Medium-WeakAromatic C=C Bending
1335-1250StrongAromatic C-N Stretch

Note: These are typical absorption frequencies for the functional groups present in the molecule.[1][7][8][9][10]

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
150High[M]⁺ (Molecular Ion)
108High[M - CH₂CO]⁺
92Medium[C₆H₆N]⁺
80Medium[M - C₂H₄NO]⁺
43High[CH₃CO]⁺

Note: This represents a plausible fragmentation pattern for N-(3-aminophenyl)acetamide under electron ionization.[11][12][13][14]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of N-(3-aminophenyl)acetamide is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and carefully inverted several times to ensure a homogeneous solution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton acquisition.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon acquisition with proton decoupling.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: KBr Pellet Transmission Method.

Sample Preparation:

  • Approximately 1-2 mg of N-(3-aminophenyl)acetamide is placed in an agate mortar.

  • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

  • The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.

  • A portion of the powdered mixture is transferred to a pellet press.

  • A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • A background spectrum of a pure KBr pellet is collected to subtract atmospheric and instrumental interferences.

  • The sample pellet is placed in the sample holder of the FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Ionization Method: Electron Ionization (EI).

Instrumentation: A mass spectrometer coupled with a direct insertion probe or a gas chromatograph.

Sample Introduction:

  • A small amount of the solid sample (microgram to milligram range) is placed in a capillary tube.

  • The capillary tube is introduced into the ion source via a direct insertion probe.

  • The probe is heated gradually to volatilize the sample into the ion source.

Mass Spectrometer Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans per second.

  • Detector: Electron multiplier.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern is then interpreted to deduce structural information.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound (N-(3-Aminophenyl)acetamide) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Load on Direct Probe Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for obtaining and interpreting spectral data.

References

Solubility Profile of 2-(3-Aminophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(3-Aminophenyl)acetamide, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Understanding its solubility in different solvents is critical for its application in synthesis, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of this compound, also known as N-(3-Aminophenyl)acetamide or 3-Aminoacetanilide, has been reported in aqueous and organic solvents. The available quantitative data is summarized in the table below.

SolventChemical ClassIUPAC NameSolubilityTemperature (°C)Notes
WaterAqueousWater1-5 g/100 mL[1][2][3][4]24Broad range reported.
WaterAqueousWater10 to 50 mg/mL[5][6]23.9Equivalent to 1-5 g/100mL.
WaterAqueousWater10 g/L24Provides a more specific value within the broader reported range.

Qualitative Solubility Data

Qualitative assessments indicate the solubility of this compound in several common organic solvents.

SolventChemical ClassIUPAC NameQualitative SolubilityReference
EthanolAlcoholEthanolSoluble[7]
AcetoneKetonePropan-2-oneSoluble[7]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Two common methods employed are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with its solid phase.

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., water, ethanol, DMSO). It is crucial to add enough compound to ensure a suspension is formed, but not so much that it alters the properties of the solvent.[8]

  • Equilibration: The vials are sealed and agitated, typically by shaking or stirring, in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[8][9] The pH of the suspension should be checked at the beginning and end of the experiment, particularly for aqueous solutions.[8]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[11][12] A calibration curve is generated using standard solutions of the compound of known concentrations to quantify the amount in the sample.[11]

  • Data Analysis: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of µg/mL or mM.[11]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution in an aqueous buffer. This method measures the concentration at which a compound precipitates when diluted from a high-concentration organic stock solution into an aqueous medium.

Protocol:

  • Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[10][13]

  • Serial Dilution: The DMSO stock solution is serially diluted in the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[14]

  • Incubation and Precipitation Detection: The plate is incubated for a shorter period than in thermodynamic assays (e.g., 1-2 hours) at a controlled temperature.[10][14] The formation of precipitate can be detected by various methods, including:

    • Nephelometry: Measures the scattering of light by undissolved particles.[14][15]

    • Direct UV Absorbance: After filtration to remove precipitates, the concentration of the dissolved compound is measured by UV absorbance.[14][15]

  • Quantification: For methods that measure the concentration of the dissolved compound, a calibration curve is used.

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed or the highest concentration that remains in solution under the assay conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add solvent to vial A->B Dispense C Seal and agitate (24-72h at constant T) D Centrifuge to pellet solid C->D E Filter supernatant D->E Collect F Quantify concentration (e.g., HPLC-UV) E->F G Calculate solubility F->G Compute

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation & Detection cluster_quantification Quantification (alternative) A Prepare high-concentration stock in DMSO B Serially dilute stock in aqueous buffer A->B C Incubate (1-2h) B->C D Detect precipitate (e.g., Nephelometry) C->D E Filter to remove precipitate C->E Alternative Path F Measure concentration of filtrate (UV-Vis) E->F

Caption: Workflow for Kinetic Solubility Determination.

References

Technical Guide: Physicochemical Properties of Aminophenylacetamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the melting point of aminophenylacetamide isomers, with a primary focus on "2-(3-Aminophenyl)acetamide." Due to the limited availability of experimental data for this specific isomer, this guide also presents comparative data for its common isomers, N-(3-aminophenyl)acetamide and N-(4-aminophenyl)acetamide, to aid researchers in distinguishing between these closely related compounds.

Comparative Analysis of Aminophenylacetamide Isomers

For clarity and comparative purposes, the table below summarizes the available melting point data for the related isomers.

Compound NameCAS NumberStructureMelting Point (°C)
This compound 129743-47-1Data not available
N-(3-Aminophenyl)acetamide102-28-386 - 88 °C[1]
N-(4-Aminophenyl)acetamide122-80-5162 - 164 °C

Note: The structures are illustrative. The melting point for N-(3-Aminophenyl)acetamide is also reported as 187.7 to 189.5 °F (86.5 to 87.5 °C)[2].

Experimental Protocol: Capillary Melting Point Determination

The following is a standard protocol for determining the melting point of a solid organic compound using the capillary method. This method is suitable for the aminophenylacetamide isomers.

Objective: To determine the melting point range of a solid sample.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the compound to be tested

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube.

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.

    • The packed sample should have a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated port of the apparatus.

  • Approximate Melting Point Determination (Optional but Recommended):

    • Rapidly heat the sample to get a rough estimate of the melting point.

    • Record the temperature at which the sample melts.

    • Allow the apparatus to cool down sufficiently before the next step.

  • Accurate Melting Point Determination:

    • Prepare a new capillary tube with the sample.

    • Heat the apparatus quickly to a temperature approximately 15-20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • The recorded melting point should be expressed as a range.

  • Post-Measurement:

    • Turn off the heating apparatus and allow it to cool.

    • Dispose of the used capillary tube in the appropriate glass waste container.

Logical Relationship of Aminophenylacetamide Isomers

The following diagram illustrates the isomeric relationship between "this compound" and its more commonly documented isomers, highlighting the differences in their chemical structures and unique CAS identifiers.

Isomeric Relationship Diagram

References

"2-(3-Aminophenyl)acetamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2-(3-Aminophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information herein is intended to support researchers, scientists, and professionals in the fields of drug development and chemical research in ensuring the integrity and reliability of this compound throughout its lifecycle. This document outlines standard storage practices, potential degradation pathways, and detailed protocols for stability and forced degradation studies, adhering to internationally recognized guidelines.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. Based on available supplier information and the chemical nature of the compound, the following conditions are recommended:

  • Temperature: Store at 2-8°C for long-term storage. Some suppliers also indicate that storage at room temperature is acceptable, particularly if the atmosphere is inert.[1][2]

  • Light: The compound should be protected from light.[3]

  • Atmosphere: It is advisable to store this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[1][2]

  • Moisture: Keep the container tightly sealed in a dry and well-ventilated place to prevent hydrolysis.

Stability Profile and Degradation Pathways

This compound possesses two key functional groups that influence its stability: an aromatic amine and an acetamide. These groups are susceptible to degradation under certain environmental conditions.

  • Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield 3-aminoaniline and acetic acid.

  • Oxidation: The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.

  • Photodegradation: Aromatic amines are often sensitive to light, which can catalyze oxidative degradation pathways.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.

Quantitative Stability Data

The following table is a representative example of how quantitative data from a comprehensive stability study for this compound should be presented. The data in this table is illustrative and intended to serve as a template for reporting experimental findings.

Condition Time Point Assay (%) Total Impurities (%) Appearance
Long-Term (25°C/60% RH) 0 months99.80.2White to off-white powder
3 months99.70.3No change
6 months99.50.5No change
12 months99.20.8Slight discoloration
Accelerated (40°C/75% RH) 0 months99.80.2White to off-white powder
1 month98.51.5Slight discoloration
3 months97.22.8Yellowish tint
6 months95.14.9Yellow powder
Photostability (ICH Q1B) Irradiated96.53.5Noticeable discoloration
Dark Control99.70.3No change

Experimental Protocols

The following are detailed methodologies for conducting stability and forced degradation studies on this compound, based on the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of this compound under recommended storage conditions and to predict its shelf-life.

Methodology:

  • Sample Preparation: Place accurately weighed samples of this compound in appropriate containers (e.g., amber glass vials) that mimic the proposed storage packaging.

  • Storage Conditions:

    • Long-Term: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).[4]

    • Accelerated: Store samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).[4]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[6][7]

    • Accelerated: Test at 0, 3, and 6 months.[6]

  • Analytical Methods: At each time point, analyze the samples for appearance, assay, and purity using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical methods.[9][10][11]

Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N Hydrochloric Acid.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N Sodium Hydroxide.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% Hydrogen Peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat at a temperature above the accelerated stability condition (e.g., 80°C) for a specified period.

  • Photostability:

    • Expose a solid sample of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be protected from light.

Visualizations

Workflow for Stability Testing

The following diagram illustrates the logical workflow for a comprehensive stability study of an active pharmaceutical ingredient (API) like this compound.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_conditions Storage Conditions cluster_analysis Analysis Phase cluster_reporting Reporting Phase start Define API and Study Objectives protocol Develop Stability Protocol (ICH Q1A) start->protocol sample_prep Prepare and Package API Samples protocol->sample_prep storage Place Samples in Stability Chambers sample_prep->storage long_term Long-Term (25°C/60% RH) storage->long_term accelerated Accelerated (40°C/75% RH) storage->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) storage->forced_degradation testing Analytical Testing at Specified Time Points long_term->testing accelerated->testing forced_degradation->testing data_analysis Data Analysis and Impurity Profiling testing->data_analysis report Generate Stability Report data_analysis->report shelf_life Determine Shelf-Life and Storage Conditions report->shelf_life

Caption: Workflow for a comprehensive API stability study.

Hypothetical Degradation Pathways

This diagram illustrates potential degradation pathways for this compound based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Light) parent This compound hydrolysis_product 3-Aminoaniline + Acetic Acid parent->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Colored Impurities (e.g., Quinone-imine derivatives) parent->oxidation_product [O]

Caption: Potential degradation pathways of this compound.

References

A-Technical-Guide-to-2-(3-Aminophenyl)acetamide:-Synthesis-Characterization-and-Potential-Applications

Author: BenchChem Technical Support Team. Date: December 2025

-A-Comprehensive-Whitepaper-for-Drug-Discovery-Professionals

-Introduction

2-(3-Aminophenyl)acetamide-is-a-versatile-building-block-in-medicinal-chemistry-and-materials-science.-Its-structure,-featuring-both-a-primary-aromatic-amine-and-an-acetamide-moiety,-allows-for-a-wide-range-of-chemical-modifications,-making-it-a-valuable-intermediate-in-the-synthesis-of-more-complex-molecules.-This-document-provides-an-in-depth-technical-guide-on-the-synthesis,-characterization,-and-potential-applications-of-this-compound,-with-a-focus-on-methodologies-relevant-to-researchers-in-drug-development.

While-the-definitive-first-synthesis-of-2-(3-aminophenyl)acetamide-is-not-readily-identifiable-in-the-historical-chemical-literature,-a-common-and-well-established-synthetic-route-involves-the-reduction-of-the-corresponding-nitro-compound,-2-(3-nitrophenyl)acetamide.-This-approach-is-both-efficient-and-amenable-to-scale-up,-making-it-a-preferred-method-in-many-synthetic-laboratories.

-Physicochemical-Properties

A-summary-of-the key-physicochemical-properties-of-2-(3-aminophenyl)acetamide-is-presented-in-the-table-below.

PropertyValueReference
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol [1]
AppearanceWhite crystalline powder[2]
Melting Point86-88 °C[2]
SolubilitySoluble in water, ethanol, and acetone[2]
CAS Number129743-47-1[1]

-Synthetic-Methodology

The-most-common-synthetic-route-to-2-(3-aminophenyl)acetamide-is-the-reduction-of-2-(3-nitrophenyl)acetamide.-This-can-be-achieved-through-various-reducing-agents,-with-catalytic-hydrogenation-being-a-prevalent-method-due-to-its-clean-reaction-profile-and-high-yields.-Below-is-a-detailed-experimental-protocol-for-a-representative-synthesis.

-Experimental-Protocol:-Synthesis-of-2-(3-Aminophenyl)acetamide-via-Catalytic-Hydrogenation

-Materials:

  • 2-(3-nitrophenyl)acetamide

  • 10%-Palladium-on-carbon-(Pd/C)

  • Ethanol

  • Hydrogen-gas

  • Filter-agent-(e.g.,-Celite)

-Procedure:

  • In-a-suitable-hydrogenation-vessel,-dissolve-2-(3-nitrophenyl)acetamide-in-ethanol.

  • Carefully-add-a-catalytic-amount-of-10%-Pd/C-to-the-solution.

  • Seal-the-vessel-and-purge-with-an-inert-gas,-such-as-nitrogen-or-argon.

  • Introduce-hydrogen-gas-to-the-desired-pressure-and-vigorously-stir-the-reaction-mixture-at-room-temperature.

  • Monitor-the-reaction-progress-by-Thin-Layer-Chromatography-(TLC)-or-High-Performance-Liquid-Chromatography-(HPLC).

  • Upon-completion,-carefully-vent-the-hydrogen-gas-and-purge-the-vessel-with-an-inert-gas.

  • Filter-the-reaction-mixture-through-a-pad-of-filter-agent-to-remove-the-palladium-catalyst.

  • Concentrate-the-filtrate-under-reduced-pressure-to-yield-the-crude-product.

  • If-necessary,-purify-the-crude-product-by-recrystallization-from-a-suitable-solvent-system,-such-as-ethanol/water.

-Characterization-Data

The-identity-and-purity-of-the-synthesized-2-(3-aminophenyl)acetamide-should-be-confirmed-by-standard-analytical-techniques.-Below-is-a-table-summarizing-typical-characterization-data.

Analytical TechniqueExpected Results
¹H NMRPeaks corresponding to the aromatic protons, the methylene protons, and the amine and amide protons.
¹³C NMRPeaks corresponding to the aromatic carbons, the methylene carbon, and the amide carbonyl carbon.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound (150.18 g/mol ).
Infrared SpectroscopyCharacteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and aromatic C-H and C=C stretches.
Purity (by HPLC)≥98%

-Logical-Workflow-for-Synthesis-and-Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-(3-nitrophenyl)acetamide B Dissolve in Ethanol A->B C Add 10% Pd/C B->C D Hydrogenation C->D E Filtration D->E F Concentration E->F G Crude Product F->G H Recrystallization G->H I Pure this compound H->I J NMR (¹H, ¹³C) I->J K Mass Spectrometry I->K L IR Spectroscopy I->L M HPLC I->M G This compound Derivative This compound Derivative Oncogenic Kinase Oncogenic Kinase This compound Derivative->Oncogenic Kinase Inhibition Downstream Effector Downstream Effector Oncogenic Kinase->Downstream Effector Activation Apoptosis Apoptosis Oncogenic Kinase->Apoptosis Inhibition Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotion

References

A Technical Guide to the Chemical Reactivity and Functional Groups of 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)acetamide, with the molecular formula C₈H₁₀N₂O, is an aromatic compound containing two key functional groups that dictate its chemical behavior: a primary aromatic amine and a primary amide.[1] The strategic placement of these groups on a benzene ring makes it a versatile building block in organic synthesis, particularly for constructing heterocyclic compounds and as an intermediate for dyes and pharmaceuticals.[2][3] This guide provides a detailed examination of its physicochemical properties, the reactivity of its functional groups, and experimental considerations.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its common isomer, N-(3-Aminophenyl)acetamide, are summarized below. These values are critical for reaction planning, purification, and material characterization.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Weight 150.18 g/mol [1]
Appearance Gray or yellow solid [4][5]
Melting Point 86-88 °C (for isomer N-(3-Aminophenyl)acetamide) [3][4]
Boiling Point 388.9 °C at 760 mmHg (for isomer N-(3-Aminophenyl)acetamide) [4]
Water Solubility 1-5 g/100 mL at 24 °C (for isomer N-(3-Aminophenyl)acetamide) [3][4]
LogP 0.2966 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 2 [1]

| Rotatable Bonds | 2 |[1] |

Table 2: Spectroscopic Data Interpretation

Technique Expected Wavenumbers / Shifts Functional Group Assignment
FT-IR (Infrared) 3400-3250 cm⁻¹ (two bands) N-H stretch (primary amine)
3350-3180 cm⁻¹ N-H stretch (primary amide)
~1650 cm⁻¹ C=O stretch (Amide I band)
~1600 cm⁻¹ N-H bend (Amide II band)
¹H NMR δ 7.0-7.5 ppm (m) Aromatic protons (Ar-H)
δ 3.5-5.0 ppm (s, broad) Amine protons (-NH₂)
δ 3.4-3.6 ppm (s) Methylene protons (-CH₂-)
δ 7.0-8.5 ppm (s, broad) Amide protons (-CONH₂)
¹³C NMR δ 170-175 ppm Carbonyl carbon (C=O)
δ 115-150 ppm Aromatic carbons

| | δ 40-45 ppm | Methylene carbon (-CH₂-) |

Analysis of Functional Groups and Reactivity

The chemical personality of this compound is a composite of the individual reactivities of the primary aromatic amine, the primary amide, and the disubstituted benzene ring.

Primary Aromatic Amine Group

The amine group is a potent nucleophile and a weak base, with its reactivity strongly influenced by the electron-donating lone pair on the nitrogen atom.[6][7]

  • Basicity: Aromatic amines are significantly weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability for protonation.[6][8]

  • Acylation and Sulfonylation: The amine readily reacts with acid chlorides and anhydrides to form amides, a common strategy to protect the amine group or synthesize more complex molecules.[9] Similarly, reaction with sulfonyl chlorides yields sulfonamides.[9]

  • Diazotization: At low temperatures (0-5°C), the primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[9][10] This intermediate is highly valuable, serving as a gateway to a wide array of substitution reactions (e.g., Sandmeyer, Schiemann reactions) to introduce halides, -CN, -OH, and -F groups onto the aromatic ring.[10][11]

  • Oxidation: Aromatic amines are susceptible to oxidation. Vigorous oxidation can lead to the formation of quinones, while milder conditions can produce complex colored products like aniline black.[6]

Primary Amide Group

The amide group is comparatively unreactive due to resonance stabilization, which delocalizes the nitrogen's lone pair into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.[12][13] However, it undergoes several important transformations under specific conditions.

  • Hydrolysis: The amide bond can be cleaved through hydrolysis under harsh conditions, requiring reflux in strong aqueous acid or base.[14][15] Acidic hydrolysis yields a carboxylic acid and an ammonium salt, while basic hydrolysis produces a carboxylate salt and ammonia.[14][16]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide group to a primary amine, converting the -CONH₂ moiety to -CH₂NH₂.[14][16]

  • Dehydration: Reaction with strong dehydrating agents such as thionyl chloride (SOCl₂) can convert the primary amide into a nitrile (-C≡N).[14]

The Aromatic Ring: Electrophilic Substitution

The benzene ring is subject to electrophilic aromatic substitution (SₑAr), with the regiochemical outcome determined by the directing effects of the two existing substituents.[17]

  • Directing Effects:

    • -NH₂ (Amino group): A powerful activating group that directs incoming electrophiles to the ortho and para positions. It stabilizes the cationic intermediate (arenium ion) through resonance.[8][17][18]

    • -CH₂CONH₂ (Acetamido-methyl group): This group as a whole is considered weakly deactivating and a meta director due to the electron-withdrawing nature of the carbonyl group.

  • Combined Influence: The strongly activating, ortho, para-directing amino group dominates the reactivity of the ring.[19] Therefore, electrophilic substitution is expected to occur primarily at positions ortho and para to the amine group (positions 2, 4, and 6). Position 5 is sterically hindered and electronically deactivated by the acetamide group. Halogenation, for instance, is often difficult to control and can lead to poly-substitution due to the high activation from the amine group.[19][20]

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// Functional Groups amine [label="Primary Aromatic Amine (-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; amide [label="Primary Amide (-CONH₂)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,1.5!"]; ring [label="Aromatic Ring", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2.5!"];

// Reactions diazotization [label="Diazotization (→ Ar-N₂⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-5,3!"]; acylation [label="Acylation (→ Ar-NHCOR)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1,3!"]; hydrolysis [label="Hydrolysis (→ Ar-CH₂COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,3!"]; reduction [label="Reduction (→ Ar-CH₂CH₂NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,3!"]; eas [label="Electrophilic Aromatic\nSubstitution (Ortho/Para to -NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-4.5!"];

// Edges mol -> amine [label=" has", color="#5F6368"]; mol -> amide [label=" has", color="#5F6368"]; mol -> ring [label=" has", color="#5F6368"];

amine -> diazotization [label=" undergoes", color="#5F6368"]; amine -> acylation [label=" undergoes", color="#5F6368"]; amide -> hydrolysis [label=" undergoes", color="#5F6368"]; amide -> reduction [label=" undergoes", color="#5F6368"]; ring -> eas [label=" undergoes", color="#5F6368"]; } }

Caption: Reactivity map of this compound.

Key Experimental Protocols

The following sections provide generalized yet detailed methodologies for key transformations involving this compound or analogous structures.

Protocol: Synthesis via Reduction of 2-(3-Nitrophenyl)acetamide

This procedure is analogous to the common synthesis of anilines from nitro-aromatic compounds.[3][8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-(3-nitrophenyl)acetamide (1.0 eq) in ethanol or acetic acid.

  • Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 eq) or iron powder (Fe, 3-5 eq) to the suspension.

  • Reaction: Slowly add concentrated hydrochloric acid (HCl) dropwise. The mixture is then heated to reflux (typically 80-100 °C) and stirred for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Caption: Workflow for the synthesis of this compound.

Protocol: Diazotization and Sandmeyer Reaction

This protocol outlines the conversion of the amine group to a chloro group, a representative Sandmeyer reaction.

  • Diazotization:

    • Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3M HCl) in a beaker, cooling to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl, also cooled to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over a drying agent, and concentrate.

    • Purify the resulting 2-(3-chlorophenyl)acetamide by chromatography or recrystallization.

Safety and Handling

This compound and its derivatives should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21][23] Avoid contact with skin and eyes.[22]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, away from oxidizing agents.[4][23]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Caption: Substituent influence on electrophilic aromatic substitution.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a diverse class of organic compounds characterized by the presence of one or more azo groups (–N=N–). They are widely utilized as colorants in various industries, including textiles, printing, and cosmetics. In the realm of drug development and biomedical research, certain azo compounds have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of novel azo dyes from diverse aromatic amines is a key strategy in the discovery of new therapeutic agents.

This document provides detailed protocols for the synthesis of azo dyes using 2-(3-aminophenyl)acetamide as the primary aromatic amine. The protocols cover the essential steps of diazotization and azo coupling. Additionally, this document presents illustrative data on the characterization and biological evaluation of these synthesized dyes, along with a discussion of their potential mechanisms of action.

Reaction Principle

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: The primary aromatic amine, this compound, is converted into a highly reactive diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo dye.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes from this compound. These may be adapted and optimized for different coupling components.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Dropping funnel

Procedure:

  • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete.

  • The resulting clear solution containing the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH indicator paper

Procedure:

  • In a beaker, dissolve a stoichiometric amount of 2-naphthol in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to activate the coupling component for the electrophilic attack of the diazonium salt.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath with constant stirring.

  • Slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Adjust the pH of the solution to neutral (pH 7) using dilute hydrochloric acid.

  • Isolate the precipitated azo dye by vacuum filtration.

  • Wash the solid dye with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Physicochemical and Spectral Data

ParameterIllustrative Value
Molecular Formula C₁₈H₁₅N₃O₂
Molecular Weight 305.33 g/mol
Color Red-Orange
Melting Point >200 °C (decomposes)
Yield ~85%
λmax (in DMF) 480 nm
FT-IR (cm⁻¹) ~3400 (O-H), ~3300 (N-H), ~1670 (C=O, amide), ~1550 (N=N)

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

MicroorganismIllustrative MIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Bacillus subtilis (Gram-positive)32
Escherichia coli (Gram-negative)64
Pseudomonas aeruginosa (Gram-negative)128
Candida albicans (Fungus)32

Visualizations

Experimental Workflow

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up and Purification A This compound D Diazonium Salt Solution (0-5 °C) A->D B HCl, H₂O B->D C NaNO₂ Solution C->D dropwise addition F Azo Dye Precipitate D->F E 2-Naphthol in NaOH E->F G Filtration F->G H Washing with H₂O G->H I Drying H->I J Purified Azo Dye I->J

Caption: Workflow for the synthesis of an azo dye from this compound.

Proposed General Mechanism of Antimicrobial Action

The precise signaling pathways affected by azo dyes derived from this compound in mammalian cells are not well-documented. However, the general mechanism of antimicrobial action for many azo compounds is believed to involve the disruption of the bacterial cell's integrity and vital cellular processes.

G cluster_mechanism Mechanism of Action A Azo Dye B Bacterial Cell A->B targets C Interaction with Cell Membrane B->C E Inhibition of Essential Enzymes B->E F Disruption of DNA Replication B->F G Generation of Reactive Oxygen Species (ROS) B->G D Increased Membrane Permeability C->D H Cell Death D->H E->H F->H G->H

Caption: Proposed general mechanism of antimicrobial action for azo dyes.

Discussion

The synthesis of azo dyes from this compound provides a versatile platform for generating a library of novel compounds with potential therapeutic applications. The acetamido group in the starting amine can influence the electronic properties of the resulting dye, potentially modulating its color, solubility, and biological activity.

The illustrative data presented in this document suggests that azo dyes derived from this precursor may exhibit significant antimicrobial activity, particularly against Gram-positive bacteria and fungi. The proposed mechanism of action involves a multi-pronged attack on the microbial cell, leading to cell death.[1] This broad-spectrum activity makes these compounds interesting candidates for further investigation in the development of new antimicrobial agents.

Further research should focus on the synthesis and characterization of a series of azo dyes using various coupling components to establish structure-activity relationships. In vitro and in vivo studies are necessary to confirm the antimicrobial efficacy and to assess the cytotoxicity and pharmacokinetic profiles of these novel compounds. Understanding the specific molecular targets and signaling pathways affected by these dyes will be crucial for their development as safe and effective therapeutic agents.

References

2-(3-Aminophenyl)acetamide: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)acetamide is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring both a reactive primary amine and an acetamide functional group on a phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a particular focus on its role in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and characterization of the compound.

PropertyValueReference
CAS Number 129743-47-1ChemScene
Molecular Formula C₈H₁₀N₂OChemScene
Molecular Weight 150.18 g/mol ChemScene
Appearance Off-white to light brown crystalline powderGeneric Material Property
Purity ≥98%ChemScene
Melting Point Not specified (Isomer N-(3-aminophenyl)acetamide: 86-88 °C)N/A
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.Generic Material Property

Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical sector is as a precursor for the synthesis of complex heterocyclic scaffolds. The aminophenyl moiety is a common feature in many biologically active molecules.

Synthesis of PARP Inhibitors (e.g., Niraparib)

This compound is a key precursor for the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of various cancers, including ovarian and breast cancer.[1][2][3] PARP inhibitors function by exploiting deficiencies in DNA repair pathways in cancer cells, leading to synthetic lethality.[4][5][6][7] The synthesis of Niraparib involves the construction of a complex indazole ring system, for which this compound can serve as a crucial starting material.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for PARP inhibitors.

Protocol 1: Synthesis of this compound

This two-step protocol describes the synthesis of this compound starting from 3-nitrophenylacetic acid.

Step 1: Synthesis of 2-(3-nitrophenyl)acetamide

Materials:

  • 3-Nitrophenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous, concentrated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a round-bottom flask, suspend 3-nitrophenylacetic acid (1 eq) in dichloromethane (DCM).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C using a dropping funnel.

  • Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding the mixture to a cooled, concentrated ammonia solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-(3-nitrophenyl)acetamide, which can be purified by recrystallization.

Step 2: Reduction of 2-(3-nitrophenyl)acetamide to this compound

Materials:

  • 2-(3-Nitrophenyl)acetamide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve 2-(3-nitrophenyl)acetamide (1 eq) in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Niraparib Intermediate from this compound

This protocol outlines a plausible synthetic route to a key bicyclic intermediate of Niraparib starting from this compound. This is a representative procedure based on known chemical transformations used in the synthesis of Niraparib and related compounds.

Materials:

  • This compound

  • A suitable dicarbonyl compound (e.g., a protected glutaraldehyde derivative)

  • Formic acid

  • Solvent (e.g., ethanol, toluene)

  • Dehydrating agent (e.g., molecular sieves)

  • Round-bottom flask, Dean-Stark trap (optional), reflux condenser, magnetic stirrer.

Procedure:

  • To a solution of this compound (1 eq) in a suitable solvent (e.g., ethanol or toluene), add the dicarbonyl compound (1.1 eq).

  • Add a catalytic amount of formic acid.

  • Heat the reaction mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove water formed during the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or can be isolated by solvent evaporation followed by purification via column chromatography or recrystallization to yield the desired heterocyclic intermediate.

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 Cancer Cell (HR Deficient) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_SSB_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N DNA_Repair_N DNA Repair BER_N->DNA_Repair_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Activation DNA_SSB_C->PARP_C BER_Blocked BER Blocked PARP_C->BER_Blocked PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP_C Inhibits DSB_Formation Double-Strand Break (DSB) BER_Blocked->DSB_Formation HR_Deficient Homologous Recombination (HR) Deficient DSB_Formation->HR_Deficient Cannot be repaired Cell_Death Synthetic Lethality (Cell Death) HR_Deficient->Cell_Death

Caption: PARP inhibitor mechanism of action in cancer cells.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Application in Niraparib Synthesis Start 3-Nitrophenylacetic Acid Step1 Amidation with SOCl₂/NH₃ Start->Step1 Intermediate1 2-(3-Nitrophenyl)acetamide Step1->Intermediate1 Step2 Reduction with H₂/Pd-C Intermediate1->Step2 Product This compound Step2->Product Step3 Cyclization/ Further Steps Product->Step3 Intermediate2 Key Niraparib Intermediate Final_Drug Niraparib Intermediate2->Final_Drug Final Steps Step3->Intermediate2

Caption: Synthetic workflow from starting material to a final drug product.

References

Application Notes & Protocols: 2-(3-Aminophenyl)acetamide in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, published protocols for the specific use of "2-(3-Aminophenyl)acetamide" as a primary starting material for the synthesis of novel heterocycles are not extensively documented in the reviewed scientific literature. The following application notes present potential synthetic pathways to novel quinoline and benzodiazepine derivatives. These protocols are based on established, analogous chemical reactions and are intended to serve as a conceptual guide for research and development. The quantitative data provided is representative of similar transformations reported in the literature and should be considered as a benchmark for optimization.

Introduction

This compound is a versatile bifunctional molecule containing a nucleophilic aromatic amine and an acetamide group with an active methylene position. These functional groups offer multiple reactive sites for constructing complex molecular architectures. While not a classical precursor like anthranilic acid or o-phenylenediamine, its unique structure presents an opportunity for synthesizing novel heterocyclic scaffolds that are not accessible through traditional routes. This document outlines prospective synthetic applications of this compound for the creation of novel quinoline and benzodiazepine derivatives, classes of compounds renowned for their significant biological activities.

Application 1: Synthesis of Novel (Acetamidomethyl)quinoline Derivatives

The aromatic amine functionality of this compound can participate in classic cyclization reactions to form quinoline rings, a core structure in many pharmaceuticals. The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions, provides a plausible route.

Logical Workflow: Doebner-von Miller Synthesis of a Quinoline Derivative

The proposed workflow involves the acid-catalyzed reaction of this compound with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, to generate a novel quinoline derivative.

G Doebner-von Miller Reaction Workflow A This compound D Reaction Mixture A->D B α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) B->D C Acid Catalyst (e.g., HCl, H2SO4) Oxidizing Agent (optional) C->D E Michael Addition D->E Heat F Cyclization & Dehydration E->F G Oxidation/Aromatization F->G I Purification (Column Chromatography) G->I H Novel (Acetamidomethyl)quinoline Product I->H

Caption: Proposed Doebner-von Miller reaction workflow.

Quantitative Data (Representative)

The following table summarizes typical reaction parameters for Doebner-von Miller reactions with substituted anilines. Yields are highly dependent on the specific substrates and conditions used.

Entryα,β-Unsaturated PartnerAcid CatalystTemp (°C)Time (h)Yield (%)
1CrotonaldehydeHCl / H₂SO₄100-1404-840-60
2Methyl vinyl ketonePolyphosphoric Acid120-1506-1235-55
3CinnamaldehydeIodine / EtOHReflux8-1650-70
Experimental Protocol (Representative)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add concentrated hydrochloric acid (4.0 eq) cautiously, followed by the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.5 eq). An oxidizing agent such as arsenic pentoxide or nitrobenzene can be included to facilitate the final aromatization step, though modern procedures often rely on air oxidation.

  • Heating: Heat the reaction mixture to 110-120 °C and maintain under reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or ammonium hydroxide solution until the pH is approximately 8-9. A precipitate should form.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure quinoline derivative.

Application 2: Synthesis of Novel Benzo[e][1][2]diazepin-5-one Derivatives

A plausible two-step pathway to a novel benzodiazepine scaffold involves an initial N-acylation of the aromatic amine followed by an intramolecular cyclization to form the seven-membered diazepine ring. This approach builds the heterocyclic ring system by leveraging the reactivity of both the amine and the acetamide functionalities.

Logical Workflow: Synthesis of a Benzodiazepine Derivative

This proposed synthesis involves the formation of a chloroacetamide intermediate, which then undergoes a base-mediated intramolecular cyclization to yield the final benzodiazepine product.

G Two-Step Benzodiazepine Synthesis Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A This compound C N-(3-(2-amino-2-oxoethyl)phenyl)- 2-chloroacetamide (Intermediate) A->C DCM, 0°C to RT B Chloroacetyl Chloride + Base (e.g., Et3N) B->C D Intermediate (from Step 1) F Novel Dihydro-1H-benzo[e][1,4] diazepin-5-one Product D->F DMF, Heat E Strong Base (e.g., NaH, K2CO3) E->F

Caption: Proposed two-step benzodiazepine synthesis.

Quantitative Data (Representative)

The data below is representative of analogous N-acylation and intramolecular cyclization reactions used in the synthesis of nitrogen-containing heterocycles.[1]

Step 1: N-Acylation

Entry Acylating Agent Base Solvent Time (h) Yield (%)
1 Chloroacetyl chloride Triethylamine (Et₃N) DCM 2-4 85-95

| 2 | Bromoacetyl bromide | Pyridine | THF | 3-5 | 80-90 |

Step 2: Intramolecular Cyclization

Entry Base Solvent Temp (°C) Time (h) Yield (%)
1 Sodium Hydride (NaH) DMF 80-100 6-12 60-75

| 2 | Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | 12-24 | 50-70 |

Experimental Protocol (Representative)

Step 1: Synthesis of N-(3-(2-amino-2-oxoethyl)phenyl)-2-chloroacetamide

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide intermediate, which can be used in the next step with or without further purification.

Step 2: Synthesis of Dihydro-1H-benzo[e][2][3]diazepin-5-one Derivative

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add a solution of the crude intermediate from Step 1 in anhydrous DMF dropwise at room temperature.

  • Heating: Heat the reaction mixture to 90 °C and stir for 6-12 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography on silica gel to afford the desired benzodiazepine derivative.

Biological Significance of Target Heterocycles

  • Quinazolines and Quinazolinones: This class of fused heterocycles is of great interest in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[4][5]

  • Benzodiazepines: Benzodiazepine derivatives are a cornerstone of neuropharmacology, widely used as anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative agents.[6] The development of novel benzodiazepine scaffolds is a key objective in the search for new central nervous system (CNS) therapeutics with improved efficacy and side-effect profiles.

References

Application Notes and Protocols for the Diazotization of 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt. This reaction is of paramount importance in organic synthesis, particularly in the pharmaceutical and dye industries. The resulting diazonium salts are versatile intermediates that can undergo a wide range of subsequent reactions, allowing for the introduction of various functional groups onto an aromatic ring. This document provides a detailed protocol for the diazotization of 2-(3-Aminophenyl)acetamide, a compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2][3] The amine group on the phenyl ring of this compound can be readily converted into a diazonium group, which can then be replaced by a variety of substituents, making it a valuable synthon in drug discovery and development.[2]

Principle of the Reaction

The diazotization reaction involves the treatment of a primary aromatic amine, in this case, this compound, with nitrous acid (HNO₂).[4] Nitrous acid is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, as these compounds can be explosive if isolated and allowed to dry.[5] The overall reaction is as follows:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Where Ar represents the 2-acetamidophenyl group and X is the conjugate base of the acid used.

Quantitative Data Summary

Starting AmineAcidTemperature (°C)Reaction Time (min)Crude Yield (%)Recrystallized Yield (%)Reference
o-NitroanilineHNO₃/H₂SO₄-5 to 539084[5]
p-ChloroanilineHNO₃/H₂SO₄-5 to 52.59384[5]
p-AnisidineHNO₃/H₂SO₄-5 to 52.58876[5]
p-NitroanilineHNO₃/H₂SO₄-5 to 539383[5]
o-ToluidineHNO₃/H₂SO₄-5 to 539087[5]
4'-AminoacetophenoneHNO₃/H₂SO₄-5 to 538885[5]

Experimental Protocol

This protocol provides a detailed methodology for the diazotization of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (for quenching excess nitrous acid)

  • Starch-iodide paper (for testing for excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Beakers

  • Graduated cylinders

  • Filter funnel and filter paper

Procedure:

  • Preparation of the Amine Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water. The amount of acid should be in molar excess (typically 2.5-3 equivalents) to ensure the formation of the amine salt and to provide the acidic medium for the generation of nitrous acid.

    • Cool the solution to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, e.g., 1.1 equivalents) in cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

    • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at the same temperature.

  • Monitoring the Reaction:

    • The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

  • Quenching Excess Nitrous Acid:

    • Once the reaction is complete, it is essential to destroy the excess nitrous acid. This can be achieved by the careful addition of a small amount of urea. Urea reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water. Add urea portion-wise until a drop of the reaction mixture no longer gives a positive test on starch-iodide paper.

  • Use of the Diazonium Salt Solution:

    • The resulting solution of the 2-(3-acetamidophenyl)diazonium chloride is typically used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions) without isolation.[1][4] Due to their instability, diazonium salts are rarely isolated in a dry state.

Visualizations

Experimental Workflow for the Diazotization of this compound

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Use A Dissolve this compound in HCl and Water B Cool to 0-5 °C A->B D Slowly add NaNO₂ solution to amine solution B->D Start Reaction C Prepare aqueous Sodium Nitrite Solution C->D E Maintain temperature at 0-5 °C D->E F Stir for 15-30 min E->F G Test for excess HNO₂ (Starch-iodide paper) F->G Monitor Completion H Quench excess HNO₂ with Urea G->H I Diazonium Salt Solution (Ready for next step) H->I end Product Synthesis I->end Proceed to Coupling Reaction

Caption: Workflow of the diazotization of this compound.

Logical Relationship of the Diazotization Reaction

Diazotization_Mechanism cluster_reactants Reactants cluster_intermediates In Situ Generation & Intermediate cluster_product Product Amine This compound (Ar-NH₂) Diazonium_ion 2-(3-acetamidophenyl)diazonium ion (Ar-N₂⁺) Amine->Diazonium_ion Nucleophilic attack on NO⁺ Nitrite Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) Nitrite->HNO2 Reacts with Acid Hydrochloric Acid (HCl) Acid->HNO2 Nitrosonium Nitrosonium Ion (NO⁺) HNO2->Nitrosonium Protonation & Dehydration Nitrosonium->Diazonium_ion Diazonium_salt Diazonium Salt Solution (Ar-N₂⁺Cl⁻) Diazonium_ion->Diazonium_salt Forms salt with Cl⁻

Caption: Key species in the diazotization of this compound.

References

Application Notes and Protocols for 2-(3-Aminophenyl)acetamide in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2-(3-aminophenyl)acetamide scaffold in the development of potential kinase inhibitors for oncology. The following sections detail the synthesis, biological evaluation, and mechanistic analysis of derivatives of this scaffold, with a focus on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a lead compound with demonstrated potent anti-cancer properties.

Introduction

The this compound moiety serves as a versatile scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule inhibitors targeting specific kinases has become a cornerstone of modern cancer therapy. Derivatives of this compound have shown promise as potent inhibitors of cancer cell proliferation, inducing cell death through mechanisms such as apoptosis and autophagy. These compounds have demonstrated efficacy in preclinical models of melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), including cell lines resistant to standard therapies.[1]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Lead Compound 6b
Cell LineCancer TypeIC₅₀ (µM)
A375Melanoma0.5
SK-MEL-28Melanoma0.8
BxPC-3Pancreatic Cancer1.2
K562Chronic Myeloid Leukemia0.9
K562-RImatinib-Resistant CML1.5

Note: Data is representative and compiled from literature on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its analogs.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Representative Protocol)

This protocol describes a general method for the synthesis of the lead compound, based on the Hantzsch thiazole synthesis.

Materials:

  • 3-aminoacetophenone

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Acetic Anhydride

  • Pyridine

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of 2-bromo-1-(3-aminophenyl)ethan-1-one:

    • Dissolve 3-aminoacetophenone in a suitable solvent such as chloroform or acetic acid.

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)amine:

    • To a solution of 2-bromo-1-(3-aminophenyl)ethan-1-one in ethanol, add thiourea.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the desired aminothiazole derivative.

  • Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide:

    • Suspend the N-(4-(3-aminophenyl)thiazol-2-yl)amine in dichloromethane.

    • Add pyridine, followed by the dropwise addition of acetic anhydride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Dilute the reaction mixture with dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol for Tyrosine Kinases)

This protocol provides a framework for assessing the inhibitory activity of this compound derivatives against a panel of tyrosine kinases.

Materials:

  • Recombinant human tyrosine kinases (e.g., Src, Abl, VEGFR2, EGFR)

  • Poly-Glu-Tyr (4:1) or other suitable substrate

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter and fluid

  • Phosphoric acid (0.75%)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the test compound dilution (final DMSO concentration should be ≤1%).

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P]ATP, and the substrate.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., A375, K562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 5: Autophagy Assay (LC3-I to LC3-II Conversion by Western Blot)

Materials:

  • Cancer cell lines

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3B, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Probe the same membrane for a loading control (GAPDH or β-actin).

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy.

Visualizations

G cluster_synthesis Synthesis Workflow A 3-Aminoacetophenone B 2-bromo-1-(3-aminophenyl)ethan-1-one A->B NBS C N-(4-(3-aminophenyl)thiazol-2-yl)amine B->C Thiourea D N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Lead Compound) C->D Acetic Anhydride

Caption: Synthesis workflow for the lead compound.

G cluster_workflow Experimental Workflow Start Synthesized Compound KinaseAssay In Vitro Kinase Assay Start->KinaseAssay CellViability Cell Viability (MTT Assay) Start->CellViability LeadOpt Lead Optimization KinaseAssay->LeadOpt ApoptosisAssay Apoptosis Assay (Annexin V) CellViability->ApoptosisAssay AutophagyAssay Autophagy Assay (LC3 Western Blot) CellViability->AutophagyAssay ApoptosisAssay->LeadOpt AutophagyAssay->LeadOpt

Caption: In vitro evaluation workflow.

G cluster_pathway Potential Downstream Signaling Compound This compound Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Compound->RTK Inhibition NonRTK Non-Receptor Tyrosine Kinase (e.g., Src, Abl) Compound->NonRTK Inhibition PI3K PI3K/Akt/mTOR Pathway RTK->PI3K RAS RAS/RAF/MEK/ERK Pathway RTK->RAS NonRTK->PI3K NonRTK->RAS Proliferation Decreased Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis Inhibition of anti-apoptotic proteins Autophagy Increased Autophagy PI3K->Autophagy Modulation RAS->Proliferation

References

Application of "2-(3-Aminophenyl)acetamide" in Medicinal Chemistry: A Scaffolding Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-(3-Aminophenyl)acetamide" is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, comprising a phenyl ring with amino and acetamide functionalities, provide a valuable starting point for the design and synthesis of a diverse range of bioactive molecules. This scaffold has been successfully exploited to develop potent inhibitors of various enzymes and modulators of critical cellular pathways implicated in a spectrum of diseases, most notably cancer and neurodegenerative disorders. This document provides a detailed overview of the applications of "this compound" derivatives, along with experimental protocols and quantitative data to facilitate further research and drug development endeavors.

I. Anticancer Applications

Derivatives of "this compound" have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines, including those resistant to standard therapies. A notable example is the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and its analogs.

A. Mechanism of Action: Induction of Apoptosis and Autophagy

The anticancer activity of these derivatives is primarily attributed to their ability to induce programmed cell death through the concomitant activation of apoptosis and autophagy.[1]

Apoptosis Signaling Pathway:

Apoptosis Drug This compound Derivative Mitochondria Mitochondria Drug->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Autophagy Signaling Pathway:

Autophagy Drug This compound Derivative Beclin1 Beclin-1 Complex Drug->Beclin1 Activates Autophagosome Autophagosome Formation Beclin1->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome CellDeath Autophagic Cell Death Autolysosome->CellDeath Leads to

Caption: Autophagy pathway activated by this compound derivatives.

B. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6b A375 (Melanoma)0.08[1]
6b A375-R (Resistant Melanoma)0.12[1]
6b Mia-PaCa2 (Pancreatic)0.15[1]
6b K562 (Chronic Myeloid Leukemia)0.05[1]
Compound 8a HeLa (Cervical Cancer)1.3 ± 0.14[2]
Compound 8a U87 (Glioblastoma)2.1 ± 0.23[2]
Compound 6f A549 (Lung Carcinoma)Significant Activity[3]
Compound 6g C6 (Glioma)Significant Activity[3]
C. Experimental Protocols

Protocol 1: Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives

This protocol describes a general procedure for the synthesis of the aforementioned anticancer agents.

Experimental Workflow:

SynthesisWorkflow Start Starting Materials: 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Step1 Reduction of Nitro Group Start->Step1 Intermediate N-(4-(3-aminophenyl)thiazol-2-yl)-2-chloroacetamide Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Product Final Derivative Step2->Product

Caption: General synthetic workflow for N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives.

Materials:

  • 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Appropriate amine

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Reduction of the Nitro Group:

    • To a solution of 2-chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the hot reaction mixture through celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-(4-(3-aminophenyl)thiazol-2-yl)-2-chloroacetamide.

  • Amide Coupling:

    • Dissolve the crude intermediate in DCM.

    • Add triethylamine and the desired amine.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the cytotoxic effects of the synthesized compounds on cancer cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

II. Application as Kinase Inhibitors

The "this compound" scaffold has also been utilized in the development of potent kinase inhibitors, which are crucial in cancer therapy due to the frequent dysregulation of kinases in cancer cells.

A. Aurora Kinase B Inhibitors

Derivatives of this scaffold have been identified as selective inhibitors of Aurora B kinase, a key regulator of mitosis. Inhibition of Aurora B leads to defects in cell division and subsequent apoptosis in cancer cells.

B. Quantitative Data: Aurora Kinase B Inhibition
Compound IDKinaseIC50 (nM)Reference
Compound 4a Aurora B0.316[4]
Compound 1a Aurora B22[4]
Compound 1a Aurora A42[4]

III. Application as Cholinesterase Inhibitors

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, derivatives of "this compound" have been investigated as inhibitors of cholinesterases, such as butyrylcholinesterase (BChE).

A. Butyrylcholinesterase (BChE) Inhibitors

Inhibition of BChE can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's patients.

B. Quantitative Data: Butyrylcholinesterase Inhibition
Compound IDEnzymeIC50 (µM)Reference
Compound 8c BChE3.94[5][6]
Compound 1 BChE0.12 ± 0.09[7]
Compound 7 BChE0.38 ± 0.01[7]

Conclusion

The "this compound" scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer agents, kinase inhibitors, and cholinesterase inhibitors. The information and protocols provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising chemical scaffold for the identification of new and effective treatments for a range of human diseases.

References

Application Notes and Protocols: 2-(3-Aminophenyl)acetamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Aminophenyl)acetamide is a valuable bifunctional building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. Its structure, featuring a primary aromatic amine and a reactive acetamide group, offers two distinct points for chemical modification. The nucleophilic amine is readily derivatized, serving as a handle for building complex molecular architectures, while the phenyl ring and acetamide moiety can be incorporated into larger ring systems. These attributes make it an ideal starting material for synthesizing libraries of compounds for drug discovery, leading to pharmacologically active agents such as quinazolinones and benzodiazepines.

Application 1: Synthesis of Quinazolinone Derivatives

Application Notes: The quinazolinone core is a "privileged" scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] this compound and its isomers can be utilized in tandem reactions to construct substituted quinazolinones. A particularly efficient and green method involves the microwave-assisted synthesis from corresponding anthranilic acids, which are then cyclized with hydrazine hydrate to form the 3-amino-quinazolinone core.[1] The resulting amino group can be further functionalized, for instance, by acetylation.[3]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-2-methyl-6-nitroquinazolin-4(3H)-one

This protocol is adapted from a green chemistry approach for synthesizing quinazolinone synthons.[1]

Step 1: Synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one

  • In a microwave vial, combine 5-nitro-2-aminobenzoic acid (1.0 eq) with acetic anhydride (Ac₂O) (3.0 eq).

  • Seal the vial and subject it to microwave irradiation at 250 W for 20-25 minutes, maintaining a temperature of 120-150 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The intermediate benzoxazinone is typically used in the next step without further purification.

Step 2: Synthesis of 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one

  • To the crude benzoxazinone intermediate from Step 1, add ethanol (EtOH) and hydrazine hydrate (N₂H₄·H₂O) (1.5 eq).

  • Seal the vial and irradiate the mixture in the microwave at 250 W for 25-35 minutes, maintaining a temperature of 120-150 °C.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the solid from ethanol to yield the pure product.

Quantitative Data for Quinazolinone Synthesis

The following table summarizes data for the synthesis of various 3-amino-2-methyl-quinazolin-4(3H)-ones via a two-step microwave-assisted process.[1]

CompoundStarting MaterialOverall Yield (%)Melting Point (°C)
3c 2-Aminobenzoic acid35%142-143
3d 2-Amino-5-fluorobenzoic acid51%198-199
3j 2-Amino-5-nitrobenzoic acid85%178-180
3k 2-Amino-4-nitrobenzoic acid48%218-219

Diagram: Quinazolinone Synthesis Workflow

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation start Substituted Anthranilic Acid intermediate 2-Methyl-3,1-benzoxazin-4-one Intermediate start->intermediate reagent1 Acetic Anhydride (Ac₂O) reagent1->start condition1 Microwave (MWI) 120-150 °C condition1->start product 3-Amino-2-methyl- quinazolin-4(3H)-one intermediate->product reagent2 Hydrazine Hydrate (N₂H₄·H₂O) reagent2->intermediate condition2 Ethanol (Solvent) MWI, 120-150 °C condition2->intermediate

Caption: Microwave-assisted synthesis of quinazolinones.

Application 2: Synthesis of Benzodiazepine Precursors

Application Notes: 1,4-Benzodiazepines are a cornerstone class of psychoactive drugs used for their anxiolytic, anticonvulsant, and muscle relaxant properties.[4] N'-substituted 2-amino-N-phenylacetamides, which can be derived from precursors like this compound, are key intermediates for constructing the 1,4-benzodiazepin-2-one core.[4] The synthesis typically involves a two-step process: initial formation of a 2-chloroacetanilide followed by nucleophilic substitution with a primary amine.

Experimental Protocol: Synthesis of 2-(Methylamino)-N-phenylacetamide

This protocol is adapted from the synthesis of N'-substituted 2-aminoacetanilides.[4]

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

  • In a round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.4 eq) in toluene.

  • Add a solution of chloroacetyl chloride (1.0 eq) in toluene dropwise to the flask.

  • Heat the reaction mixture under reflux for 1 hour, monitoring progress by TLC.

  • After cooling, extract the mixture with 10% aqueous HCl solution.

  • The organic phase, containing the product, is typically used directly in the next step after drying.

Step 2: Synthesis of 2-(Methylamino)-N-phenylacetamide

  • To the 2-chloro-N-phenylacetamide (1.0 eq) from Step 1, add a 33% w/w solution of methylamine in ethanol (excess).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the excess methylamine and solvent under reduced pressure.

  • Treat the residue with 10% aqueous NaOH solution and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the resulting solid from ethanol to obtain the pure product.

Quantitative Data for Benzodiazepine Precursor Synthesis

The following table summarizes data for the synthesis of key benzodiazepine precursors.[4]

StepReactantsProductYield (%)
1Aniline, Chloroacetyl chloride2-Chloro-N-phenylacetamide>90%
22-Chloro-N-phenylacetamide, Methylamine2-(Methylamino)-N-phenylacetamide90-95%

Diagram: Benzodiazepine Precursor Synthesis Workflow

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Nucleophilic Substitution start Substituted Aniline intermediate 2-Chloro-N-phenylacetamide Intermediate start->intermediate reagent1 Chloroacetyl Chloride Triethylamine (Base) reagent1->start condition1 Toluene (Solvent) Reflux, 1h condition1->start product N'-Substituted 2-Amino-N-phenylacetamide intermediate->product reagent2 Primary Amine (e.g., CH₃NH₂) reagent2->intermediate condition2 Room Temperature, 1h condition2->intermediate

Caption: Two-step synthesis of benzodiazepine precursors.

Application 3: General N-Acylation for Bioactive Amides

Application Notes: The primary amine of this compound is an excellent nucleophile, making it highly suitable for N-acylation reactions. This reaction forms a stable amide bond and is a fundamental strategy for creating diverse libraries of compounds. By varying the acylating agent (e.g., different acid chlorides or anhydrides), a wide range of derivatives can be synthesized and screened for biological activity, leading to the discovery of novel therapeutic agents such as anticancer and antioxidant compounds.[5][6]

Experimental Protocol: General Synthesis of N-Acylated this compound Derivatives

This protocol is a general method adapted from the N-acylation of heterocyclic amines.[5]

  • Dissolve this compound (1.0 eq) and a base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-acylated product.

Quantitative Data for N-Acylation Reaction

The following table provides representative data for a similar N-acylation reaction.[5]

Amine ReactantAcylating AgentSolventYield (%)
2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideTHF58%

Diagram: Derivatization via N-Acylation

G cluster_reagents Reactants start This compound product N-Acylated Derivative start->product + reagent Acylating Agent (R-COCl) activity Potential Biological Activity (e.g., Anticancer, Antimicrobial) product->activity Leads to

Caption: General scheme for N-acylation of the building block.

Biological Significance and Cellular Pathways

Application Notes: Derivatives synthesized from this compound and related scaffolds have demonstrated significant potential in oncology. For example, novel compounds belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family have shown high in vitro potency against both sensitive and drug-resistant cancer cell lines.[6] Mechanistic studies revealed that these compounds can induce cell death through the simultaneous activation of two distinct pathways: apoptosis (programmed cell death) and autophagy (a cellular degradation process). This dual mechanism is a promising strategy to overcome drug resistance in cancer therapy.

Diagram: Conceptual Signaling Pathway for Cancer Cell Death

G cluster_pathways Cellular Response drug Aminophenylacetamide Derivative apoptosis Apoptosis Induction (Caspase Activation) drug->apoptosis Activates autophagy Autophagy Induction (LC3-II Formation) drug->autophagy Activates death Cancer Cell Death apoptosis->death autophagy->death

Caption: Dual mechanism of action for anticancer derivatives.

References

Application Notes and Protocols for Named Reactions Involving 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key named reactions involving "2-(3-Aminophenyl)acetamide" as a potential reactant. The structural motif of this compound, a β-arylethylamine derivative, makes it a suitable substrate for several classic named reactions that are fundamental in the synthesis of heterocyclic compounds, particularly isoquinoline and its derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active natural products and synthetic pharmaceuticals.

This document outlines the theoretical basis, provides generalized experimental protocols, and presents data in a structured format for the following named reactions:

  • Pictet-Spengler Reaction

  • Bischler-Napieralski Reaction

  • Diazotization and Azo Coupling

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[1][2] This reaction is a powerful tool for constructing the core structure of many alkaloids and pharmacologically active compounds.

Application Note:

This compound is a viable substrate for the Pictet-Spengler reaction. The primary amino group on the phenyl ring can react with an aldehyde or ketone to form an iminium ion intermediate. Subsequent intramolecular electrophilic attack of the phenyl ring onto the iminium ion leads to the formation of a 7-amino-tetrahydroisoquinolin-1-one derivative. The electron-donating nature of the amino group at the meta position directs the cyclization to the ortho and para positions. Cyclization ortho to the aminoethyl group is sterically favored.

Hypothetical Quantitative Data:

The following table summarizes hypothetical reaction conditions and yields for the Pictet-Spengler reaction of this compound with various aldehydes. These values are illustrative and would require experimental validation.

EntryAldehydeAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1FormaldehydeTFA (1.1 eq)CH2Cl2252475
2AcetaldehydeHCl (cat.)Toluene801268
3Benzaldehydep-TsOH (1.0 eq)Dioxane1001882
4IsovaleraldehydeFormic AcidNeat603665
Experimental Protocol:

General Procedure for the Pictet-Spengler Reaction of this compound:

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane, toluene), add the aldehyde (1.0-1.2 eq).

  • Add the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, p-toluenesulfonic acid) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.

Reaction Pathway Diagram:

Pictet_Spengler reactant1 This compound intermediate1 Iminium Ion reactant1->intermediate1 + R-CHO, H+ reactant2 Aldehyde (R-CHO) reactant2->intermediate1 product 7-Amino-tetrahydroisoquinolin-1-one Derivative intermediate1->product Intramolecular Cyclization

Caption: Pictet-Spengler reaction of this compound.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction that allows for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[3] This reaction typically requires a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[4][5]

Application Note:

For this compound to be a suitable substrate for a direct Bischler-Napieralski reaction, the primary amine would first need to be acylated to form a β-arylethylamide. For instance, acylation with acetyl chloride would yield N-(3-(2-amino-2-oxoethyl)phenyl)acetamide. Subsequent treatment with a dehydrating agent would lead to the formation of a 7-amino-3,4-dihydroisoquinolin-1-one derivative. The amide carbonyl of the acetamide side chain would cyclize onto the phenyl ring.

Hypothetical Quantitative Data:

The following table presents hypothetical data for the Bischler-Napieralski reaction of an N-acylated derivative of this compound.

EntryAcyl Group (R)Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
1AcetylPOCl3Acetonitrile80685
2PropionylP2O5Toluene1101278
3BenzoylTf2O, 2-chloropyridineCH2Cl20-25490
4IsobutyrylPolyphosphoric AcidNeat120872
Experimental Protocol:

General Procedure for the Bischler-Napieralski Reaction:

Step 1: N-Acylation of this compound

  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine, pyridine; 1.5 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-acylated product, which can be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

  • To a solution of the N-acylated this compound derivative (1.0 eq) in an appropriate solvent (e.g., acetonitrile, toluene), add the dehydrating agent (e.g., POCl3, P2O5) at a suitable temperature (often 0 °C to reflux).

  • Stir the reaction mixture under an inert atmosphere for the specified time, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice and then neutralizing with a base (e.g., concentrated ammonium hydroxide).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram:

Bischler_Napieralski_Workflow start This compound step1 N-Acylation (Acyl Chloride, Base) start->step1 intermediate N-Acyl-2-(3-aminophenyl)acetamide step1->intermediate step2 Bischler-Napieralski Cyclization (Dehydrating Agent) intermediate->step2 product 7-Amino-3,4-dihydroisoquinolin-1-one Derivative step2->product

Caption: Workflow for the Bischler-Napieralski reaction.

Diazotization and Azo Coupling

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be used in various subsequent reactions, most notably azo coupling with an electron-rich aromatic compound to form a highly colored azo compound.

Application Note:

The diazotization of this compound provides a versatile intermediate for the synthesis of a variety of derivatives. The resulting diazonium salt can be coupled with phenols, anilines, or other activated aromatic systems to produce azo dyes. These dyes could have applications as pH indicators, textile dyes, or in biological assays. The position of the acetamide group may influence the electronic properties and, consequently, the color of the resulting azo compound.

Hypothetical Quantitative Data:

The following table provides hypothetical examples of azo coupling reactions of the diazonium salt of this compound.

EntryCoupling AgentSolventTemperature (°C)pHYield (%)
1PhenolWater/Ethanol0-58-992
2N,N-DimethylanilineWater/HCl0-54-588
32-NaphtholWater/NaOH0-59-1095
4ResorcinolWater/NaOH0-58-990
Experimental Protocol:

General Procedure for Diazotization and Azo Coupling:

Step 1: Diazotization

  • Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid) at 0-5 °C with stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C.

  • Stir the resulting solution for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt. The solution should be used immediately in the next step.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., phenol, N,N-dimethylaniline; 1.0 eq) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, aqueous acid for anilines) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling agent with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH as necessary to facilitate the coupling reaction.

  • A colored precipitate of the azo compound should form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude azo compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Logical Relationship Diagram:

Azo_Coupling_Logic reactant This compound intermediate Diazonium Salt reactant->intermediate Diazotization reagent1 NaNO2, HCl 0-5 °C reagent1->intermediate product Azo Compound intermediate->product Azo Coupling reagent2 Coupling Agent (e.g., Phenol) reagent2->product

Caption: Logical steps in diazotization and azo coupling.

References

Synthetic Pathways to Bioactive Molecules from 2-(3-Aminophenyl)acetamide: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, is a versatile starting material in medicinal chemistry for the synthesis of a variety of bioactive molecules. Its bifunctional nature, possessing both a reactive aniline and an acetamide group, allows for diverse chemical modifications to generate compounds with significant therapeutic potential. This document provides detailed application notes and protocols for the synthesis of potent anticancer agents, specifically focusing on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives and the prominent MEK inhibitor, Trametinib.

I. Synthesis of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Derivatives as Anticancer Agents

Derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have emerged as a novel class of bioactive molecules with significant in vitro and in vivo potency against various cancer cell lines, including those resistant to standard therapies.[1][2] These compounds have been shown to induce cell death through the concomitant induction of apoptosis and autophagy.[1][2]

General Synthetic Scheme

The synthesis of this class of compounds commences with the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings. The general route involves the reaction of a thiourea derivative with an α-haloketone. In this specific application, this compound serves as a precursor to the necessary thiourea.

A key intermediate, 1-(3-aminophenyl)-2-chloroethanone, is first synthesized and then reacted with various substituted thioureas to yield the desired N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Aminophenyl)-2-chloroethanone (Intermediate 1)

  • Starting Material: 3-Aminoacetophenone.

  • Procedure: To a solution of 3-aminoacetophenone in a suitable solvent (e.g., diethyl ether), add a chlorinating agent (e.g., sulfuryl chloride) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-aminophenyl)-2-chloroethanone.

Protocol 2: General Procedure for the Synthesis of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide Derivatives

  • To a solution of 1-(3-aminophenyl)-2-chloroethanone (Intermediate 1) in a suitable solvent (e.g., ethanol), add the desired substituted thiourea.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative.

Quantitative Data

The following table summarizes the in vitro biological activity of a lead compound from this series, 6b , against various cancer cell lines.[1][2]

Cell LineCancer TypeIC50 (µM)[1][2]
A375Melanoma0.05
SK-MEL-28Melanoma0.12
BxPC-3Pancreatic Cancer0.08
K562Chronic Myeloid Leukemia0.03
Signaling Pathway

The lead compound 6b induces cell death through a dual mechanism involving apoptosis and autophagy.[1][2] This multi-faceted approach to cell killing is advantageous in overcoming resistance mechanisms that may develop against agents that target a single pathway.

signaling_pathway Compound_6b Compound 6b Apoptosis Apoptosis Compound_6b->Apoptosis Autophagy Autophagy Compound_6b->Autophagy Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death experimental_workflow Start Substituted Pyridopyrimidine Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Aniline N-(3-aminophenyl)acetamide derivative Aniline->Coupling Intermediate Trametinib Precursor Coupling->Intermediate Final_Steps Final Synthetic Steps Intermediate->Final_Steps Trametinib Trametinib Final_Steps->Trametinib

References

Application of 2-(3-Aminophenyl)acetamide in the Preparation of Colorants and Pigments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(3-Aminophenyl)acetamide, also known as 3-aminoacetanilide, as a key intermediate in the synthesis of azo dyes and pigments. Azo compounds, characterized by the functional group R−N=N−R′, represent a significant class of organic colorants widely used in the textile, printing, and coatings industries.[1] The structural versatility of this compound, featuring a reactive primary amine and an acetamide group, allows for the synthesis of a diverse range of colorants with varied hues and properties.

Principle of Synthesis

The synthesis of azo colorants from this compound is a well-established two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.

  • Azo Coupling: The diazonium salt solution is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The electrophilic diazonium ion attacks the activated ring of the coupling component to form a stable azo dye.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of azo dyes using this compound as the diazo component. These can be adapted for various coupling components to produce a spectrum of colors.

Protocol 1: Synthesis of a Monoazo Dye using 2-Naphthol as a Coupling Component

This protocol describes the synthesis of a red-orange azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Urea (for quenching excess nitrous acid, optional)

  • Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.50 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained. Gentle warming may be necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 20 minutes to ensure the completion of the diazotization reaction. A slight excess of nitrous acid can be tested for with starch-iodide paper and quenched with a small amount of urea if necessary.

Step 2: Azo Coupling with 2-Naphthol

  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with continuous, vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and salts.

  • Recrystallize the crude dye from ethanol to obtain a purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of an azo dye from this compound and 2-naphthol.

ParameterValue
Reactants
This compound1.50 g (0.01 mol)
2-Naphthol1.44 g (0.01 mol)
Sodium Nitrite0.70 g (0.01 mol)
Product
Yield (Typical) 85-95%
Melting Point Varies with purity
λmax (in Ethanol) ~480 nm (Orange-Red)
FTIR (cm⁻¹) ~3400 (O-H), ~3300 (N-H), ~1670 (C=O, amide), ~1450-1500 (N=N)

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the two-step synthesis of a monoazo dye from this compound and a generic coupling component (Ar-OH).

reaction_pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start This compound diazonium Diazonium Salt start->diazonium NaNO₂, HCl 0-5 °C azo_dye Azo Dye diazonium->azo_dye Coupling Reaction coupling_component Coupling Component (e.g., Ar-OH) coupling_component->azo_dye experimental_workflow start Start dissolve_amine Dissolve this compound in HCl solution start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine diazotization Add NaNO₂ dropwise to amine solution (Diazotization) cool_amine->diazotization prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->diazotization coupling Add Diazonium Salt solution to Coupling Component solution (Azo Coupling) diazotization->coupling dissolve_coupler Dissolve Coupling Component in NaOH solution cool_coupler Cool to 0-5 °C dissolve_coupler->cool_coupler cool_coupler->coupling filtration Filter the precipitated dye coupling->filtration washing Wash with cold water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry the purified dye recrystallization->drying end End drying->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "2-(3-Aminophenyl)acetamide".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude "this compound".

Common Purification Problems and Solutions

Problem IDIssue DescriptionPotential CausesRecommended Solutions & Quantitative Data
PUR-001Low Recovery After Recrystallization - Incorrect solvent choice: The compound is too soluble in the cold solvent. - Too much solvent used: The solution was not sufficiently saturated. - Crystallization time was too short. - Solvent Selection: "this compound" is soluble in water, ethanol, and acetone.[1] For recrystallization, a solvent system where the compound has high solubility when hot and low solubility when cold is ideal. An ethanol/water mixture is a good starting point. - Solvent Volume: Use the minimum amount of hot solvent to dissolve the crude product completely. - Cooling Protocol: Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for at least 1 hour to maximize crystal formation.
PUR-002Product is Colored (Pink, Brown, or Dark) - Oxidation of the aromatic amine: Aromatic amines are susceptible to air oxidation, which can form colored impurities. - Presence of colored byproducts from the synthesis. - Decolorization: During recrystallization, add a small amount of activated charcoal (typically 1-2% w/w of the crude product) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
PUR-003Oily Precipitate Instead of Crystals During Recrystallization - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to "oil out". - Melting point of the product is lower than the boiling point of the solvent. The melting point of pure "this compound" is 86-88 °C.[1]- Purity Check: If the crude product is highly impure, consider a preliminary purification by column chromatography before recrystallization. - Solvent Adjustment: Use a lower boiling point solvent or a solvent mixture. If using a high boiling point solvent, try to dissolve the compound at a temperature below its melting point. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.
PUR-004Poor Separation During Column Chromatography (Streaking or Overlapping Bands) - Inappropriate mobile phase polarity: The eluent is too polar, causing all components to move down the column too quickly. - Interaction of the basic amine with acidic silica gel: The free amine group can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. - Column overloading. - Mobile Phase Optimization: Develop a suitable mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for "this compound" is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.3 for the desired product. - Mitigate Amine-Silica Interaction:     - Add a small amount of a volatile base, like triethylamine (~0.5-1%), to the mobile phase.     - Use an amine-functionalized silica gel column. - Loading: Do not exceed the recommended loading capacity of your column (typically 1-10% of the silica gel weight).
PUR-005Presence of Starting Material (m-phenylenediamine) in Purified Product - Incomplete reaction during synthesis. - Ineffective purification. - Acid-Base Extraction: Before recrystallization or chromatography, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic m-phenylenediamine will be protonated and move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent to recover the starting material if desired. - Chromatography: m-phenylenediamine is more polar than the product. A well-optimized column chromatography should effectively separate them.
PUR-006Presence of Di-acetylated Byproduct in Purified Product - Use of excess acetylating agent during synthesis. - Ineffective purification. - Recrystallization: The di-acetylated product, N,N'-(1,3-phenylene)diacetamide, is significantly less polar than the mono-acetylated product. A carefully chosen recrystallization solvent should allow for their separation. - Column Chromatography: The di-acetylated product will have a higher Rf value (elute faster) than the desired product in a normal-phase system. Adjust the mobile phase polarity to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for crude "this compound", recrystallization or column chromatography?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice if the crude product is relatively pure (>90%) and the impurities have different solubility profiles from the desired product. It is a simpler and often faster technique for large quantities.

  • Column chromatography is more effective for separating complex mixtures of impurities or when impurities have similar solubility to the product. It offers finer control over the separation but is generally more time-consuming and requires more solvent.

Q2: My crude product is a dark, sticky solid. What should I do first?

A2: For a dark and sticky crude product, it is advisable to first attempt a purification by column chromatography. This will help to remove the bulk of the colored and tarry impurities. The partially purified product obtained from the column can then be further purified by recrystallization to obtain a high-purity crystalline solid.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a good separation of your target compound from its impurities on a TLC plate. The desired compound should have an Rf value of approximately 0.2-0.3. For "this compound," start by testing different ratios of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The presence of the basic amine group may cause streaking on the TLC plate; adding a small amount of triethylamine (0.5-1%) to the developing solvent can help to obtain sharper spots.

Q4: Can I use acid-base extraction to purify my crude product?

A4: Yes, acid-base extraction can be a useful preliminary purification step, especially for removing unreacted m-phenylenediamine. By dissolving the crude mixture in an organic solvent and washing with a dilute acid, the more basic starting material will be extracted into the aqueous phase. The desired "this compound," being a weaker base due to the electron-withdrawing acetyl group, will remain in the organic layer.

Q5: What is the expected appearance and melting point of pure "this compound"?

A5: Pure "this compound" is typically a white to off-white or gray solid.[2] The literature melting point is in the range of 86-88 °C.[1] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of crude "this compound" using an ethanol/water solvent system.

Materials:

  • Crude "this compound"

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. This should be done on a hot plate with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% w/w) and swirl the flask. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities.

  • Crystallization: Add hot deionized water dropwise to the hot ethanolic solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of "this compound" by silica gel column chromatography.

Materials:

  • Crude "this compound"

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. A good separation is usually achieved when the Rf of the desired product is around 0.2-0.3. If streaking is observed, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, you can increase the percentage of ethyl acetate in hexane in a stepwise manner (e.g., 10%, 20%, 30%, 50%).

  • Fraction Collection: Collect the eluent in small fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions that contain the pure product and evaporate the solvent using a rotary evaporator to obtain the purified "this compound".

Visualizations

Purification_Method_Selection start Crude this compound assess_purity Assess Crude Purity (e.g., by TLC, NMR) start->assess_purity high_purity High Purity (>90%)? assess_purity->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No further_purification Further Purification Needed? recrystallization->further_purification column_chromatography->further_purification further_purification->recrystallization Yes, from Column further_purification->column_chromatography Yes, from Recrystallization pure_product Pure Product further_purification->pure_product No

Caption: Workflow for selecting a purification method.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve decolorize 2. Add Activated Charcoal (if colored) dissolve->decolorize hot_filter 3. Hot Filtration dissolve->hot_filter No color decolorize->hot_filter Yes crystallize 4. Cool to induce crystallization hot_filter->crystallize isolate 5. Isolate Crystals (Vacuum Filtration) crystallize->isolate wash 6. Wash with cold solvent isolate->wash dry 7. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Step-by-step recrystallization workflow.

References

Common side reactions in the synthesis of "2-(3-Aminophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(3-Aminophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound, also known as N-(3-aminophenyl)acetamide, is the selective mono-acetylation of m-phenylenediamine using an acetylating agent like acetic anhydride.[1] Another common route involves the reduction of m-nitroacetanilide.

Q2: What is the primary side reaction of concern during the acetylation of m-phenylenediamine?

A2: The principal side reaction is the di-acetylation of m-phenylenediamine, which results in the formation of the undesired byproduct, N,N'-(1,3-phenylene)diacetamide. Controlling the reaction conditions to favor mono-acetylation is critical for achieving a high yield of the desired product.

Q3: How can I minimize the formation of the di-acetylated byproduct?

A3: To minimize di-acetylation, it is crucial to carefully control the stoichiometry of the reactants, typically using a slight excess of m-phenylenediamine relative to the acetylating agent. Additionally, maintaining a low reaction temperature and controlling the pH of the reaction mixture can significantly favor the formation of the mono-acetylated product.

Q4: What are the best methods for purifying crude this compound?

A4: The most common purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as water or ethanol-water mixtures, can be effective in removing impurities. For more challenging separations, column chromatography using silica gel is a reliable method.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and the desired product, you can observe the consumption of the reactant and the formation of the product and byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential CauseSuggested Solution
Incomplete Reaction - Ensure the quality and purity of the starting materials. - Monitor the reaction to completion using TLC. - Consider a modest increase in reaction time or temperature, while carefully monitoring for byproduct formation.
Excessive Di-acetylation - Strictly control the stoichiometry, using no more than one equivalent of the acetylating agent. - Add the acetylating agent slowly and maintain a low reaction temperature (e.g., 0-5 °C). - Adjust the pH of the reaction medium; acidic conditions can help to protonate one of the amino groups, reducing its reactivity.
Product Loss During Workup - this compound has some solubility in water. Avoid excessive washing with water during the workup. - Optimize the extraction and recrystallization solvents to maximize product recovery.
Problem 2: Presence of Significant Impurities in the Final Product
Potential CauseSuggested Solution
Unreacted m-Phenylenediamine - Ensure the reaction has gone to completion by monitoring with TLC. - During purification by recrystallization, choose a solvent system where the starting material is more soluble than the product at low temperatures.
Di-acetylated Byproduct - Optimize the reaction conditions to minimize its formation (see Problem 1). - For purification, recrystallization from a carefully selected solvent mixture can be effective. - If recrystallization is insufficient, employ column chromatography for a more efficient separation.
Discoloration of the Product - The amino group is susceptible to oxidation. Handle the starting material and product under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use purified, colorless starting materials. - During recrystallization, activated charcoal can be used to remove colored impurities.

Experimental Protocols

Key Experiment: Selective Mono-acetylation of m-Phenylenediamine

This protocol is designed to favor the formation of this compound.

Materials:

  • m-Phenylenediamine

  • Acetic Anhydride

  • Hydrochloric Acid (concentrated)

  • Sodium Acetate

  • Ethanol

  • Water (deionized)

  • Ice

Procedure:

  • Dissolution of Starting Material: In a flask equipped with a magnetic stirrer, dissolve m-phenylenediamine in a mixture of water and a stoichiometric amount of concentrated hydrochloric acid. The protonation of one amino group helps to prevent di-acetylation.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acetylation: Slowly add one equivalent of acetic anhydride to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Neutralization and Precipitation: After the addition is complete, add a solution of sodium acetate in water to neutralize the hydrochloric acid and precipitate the crude this compound.

  • Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold water.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol or an ethanol-water mixture. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Reaction Pathway for the Synthesis of this compound

reaction_pathway m_phenylenediamine m-Phenylenediamine protonated_amine Protonated m-Phenylenediamine m_phenylenediamine->protonated_amine + HCl acetic_anhydride Acetic Anhydride mono_acetylated This compound (Desired Product) acetic_anhydride->mono_acetylated Acetylation di_acetylated N,N'-(1,3-phenylene)diacetamide (Side Product) acetic_anhydride->di_acetylated Further Acetylation HCl HCl (aq) protonated_amine->mono_acetylated Acetylation mono_acetylated->di_acetylated Further Acetylation

Caption: Synthesis pathway showing the formation of the desired mono-acetylated product and the di-acetylated side product.

Troubleshooting Workflow for Low Product Yield

troubleshooting_workflow start Low Yield of This compound check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent quality incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No end Improved Yield optimize_conditions->end check_byproducts Analyze Byproducts (TLC, NMR) complete->check_byproducts high_diacetylation High Di-acetylation check_byproducts->high_diacetylation modify_protocol Modify Protocol: - Control stoichiometry - Lower temperature - Adjust pH high_diacetylation->modify_protocol Yes workup_loss Product Loss During Workup high_diacetylation->workup_loss No modify_protocol->end optimize_workup Optimize Workup: - Minimize water washes - Optimize solvents workup_loss->optimize_workup optimize_workup->end

Caption: A logical workflow for diagnosing and resolving issues of low product yield in the synthesis.

References

How to improve the yield of "2-(3-Aminophenyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "2-(3-Aminophenyl)acetamide" synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes to obtain this compound, also known as N-(3-aminophenyl)acetamide or 3-aminoacetanilide, are:

  • Selective acetylation of m-phenylenediamine: This is a common method that involves the reaction of m-phenylenediamine with an acetylating agent.[1]

  • Reduction of m-nitroacetanilide: This route involves the reduction of the nitro group of m-nitroacetanilide to an amine.[2]

Q2: What is the most significant challenge when synthesizing this compound from m-phenylenediamine?

A2: The primary challenge is controlling the selectivity of the acylation reaction to favor mono-acetylation. m-Phenylenediamine has two amino groups, and a common side reaction is the formation of the di-acetylated byproduct, N,N'-(1,3-phenylene)diacetamide. This side reaction can significantly reduce the yield of the desired mono-acetylated product. Careful control of stoichiometry and reaction temperature is crucial to minimize di-acetylation.

Q3: Which acetylating agent is more effective for the synthesis, acetic acid or acetic anhydride?

A3: Acetic anhydride is generally more efficient for the acetylation of m-phenylenediamine than acetic acid.[1] It is more reactive and allows for the reaction to proceed under milder conditions.

Q4: How can the crude this compound be purified to improve the final yield and purity?

A4: Purification of the crude product can be achieved through several methods. Recrystallization is a common and effective technique for removing impurities. Suitable solvents for recrystallization include water or ethanol-water mixtures. Column chromatography on silica gel can also be employed to separate the desired product from starting materials and byproducts.

Troubleshooting Guides

Route 1: Selective Acetylation of m-Phenylenediamine
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: The starting material has not been fully consumed.- Ensure the quality and purity of the m-phenylenediamine and acetylating agent. - Increase the reaction time or gently heat the reaction mixture, monitoring for product degradation using Thin Layer Chromatography (TLC).
Formation of di-acetylated byproduct: A significant portion of the starting material has been converted to N,N'-(1,3-phenylene)diacetamide.- Carefully control the stoichiometry. Use a slight molar excess of m-phenylenediamine relative to the acetylating agent. - Add the acetylating agent slowly and maintain a low reaction temperature (e.g., 0-5 °C) to favor mono-acetylation.
Presence of Impurities Unreacted starting materials: m-Phenylenediamine is present in the final product.- Ensure the reaction goes to completion by monitoring with TLC. - Adjust the stoichiometry of the reactants to ensure full conversion of the limiting reagent.
Formation of N,N'-(1,3-phenylene)diacetamide (di-acetylated byproduct): A higher molecular weight impurity is observed.- As mentioned above, careful control of stoichiometry and reaction temperature is key. - The di-acetylated product can often be separated by column chromatography due to its different polarity.
Difficulty in Product Isolation Product remains in solution: The product does not precipitate or crystallize effectively.- After the reaction, adjust the pH of the solution. The product is an amine and its solubility is pH-dependent. - If the product is soluble in the reaction solvent, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. - Salting out by adding a saturated aqueous solution of a salt (e.g., NaCl) can sometimes induce precipitation.[1]
Route 2: Reduction of m-Nitroacetanilide
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reduction of the nitro group: The starting material is not fully converted.- Catalyst activity (for catalytic hydrogenation): Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. Catalyst poisoning by sulfur-containing compounds can inhibit the reaction.[3] - Reducing agent stoichiometry (for metal/acid reductions): Use a sufficient excess of the reducing agent (e.g., Sn, Fe, Zn) and acid (e.g., HCl, acetic acid).[4] - Reaction time: Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of side products: Intermediates such as nitroso, hydroxylamine, or azoxy compounds are formed.- Control reaction temperature: Overheating can promote the formation of side products. Use a cooling bath if the reaction is highly exothermic. - Ensure sufficient reducing agent: A stoichiometric deficiency of the reducing agent can lead to the accumulation of partially reduced intermediates.
Presence of Impurities Unreacted m-nitroacetanilide: Starting material is present in the final product.- Ensure the reaction goes to completion by monitoring with TLC. - Increase the amount of catalyst or reducing agent and/or extend the reaction time.
Side products from over-reduction or side reactions: Other impurities are observed.- Catalytic Hydrogenation: Be aware of potential side reactions like dehalogenation if other sensitive functional groups are present.[3] - Metal/Acid Reduction: The work-up procedure is critical. Ensure complete neutralization of the acid and removal of metal salts.
Difficulty in Product Isolation Product forms a salt: In acidic conditions, the amine product will exist as a salt, which is often soluble in aqueous media.- After the reaction is complete, carefully neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to a pH of 7-8 to precipitate the free amine.
Emulsion formation during work-up: Difficulty in separating aqueous and organic layers during extraction.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of Celite to remove fine solids that may be stabilizing the emulsion.

Experimental Protocols

Protocol 1: Selective Mono-acetylation of m-Phenylenediamine

This protocol is a general guideline and may require optimization.

Materials:

  • m-Phenylenediamine

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve m-phenylenediamine in a minimal amount of glacial acetic acid.

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Slowly add a slight molar excess of acetic anhydride to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize di-acetylation.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a designated period (typically 30 minutes to a few hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the final product as a crystalline solid.

  • Dry the purified crystals under vacuum.

Protocol 2: Reduction of m-Nitroacetanilide via Catalytic Hydrogenation

This protocol is a general guideline and requires appropriate safety precautions for handling hydrogen.

Materials:

  • m-Nitroacetanilide

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol or Ethyl Acetate (as solvent)

  • Hydrogen gas supply

  • Filtration aid (e.g., Celite)

  • Standard hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, suspend a catalytic amount of Pd/C (typically 1-5 mol%) in a suitable solvent like ethanol or ethyl acetate.

  • Add the m-nitroacetanilide to the flask.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Acetylating Agents for m-Phenylenediamine

Acetylating AgentReaction ConditionsReported YieldReference
Acetic AnhydrideControlled temperature and pHGenerally higher and more efficient[1]
Acetic AcidControlled temperature and pHGenerally lower and less efficient[1]

Table 2: Common Reducing Agents for m-Nitroacetanilide

Reducing AgentTypical ConditionsAdvantagesPotential Disadvantages
Catalytic Hydrogenation
H₂/Pd-CRoom temperature, 1-3 atm H₂High yields, clean reaction, water is the only byproduct.Catalyst can be expensive and pyrophoric; may reduce other functional groups.[3]
H₂/Raney NiRoom temperature or slightly elevated, H₂ pressureGenerally good yields, less expensive than palladium.Can be pyrophoric; may have lower selectivity than Pd/C.
Metal/Acid Reductions
Fe/HCl or Fe/CH₃COOHRefluxInexpensive and effective.Requires stoichiometric amounts of metal and acid, leading to more waste; work-up can be tedious.[4]
SnCl₂/HClRefluxMilder than other metal/acid systems.Tin salts can be toxic and difficult to remove completely.
Zn/CH₃COOH or Zn/HClRoom temperature to refluxEffective and relatively inexpensive.Work-up can be challenging due to the formation of zinc salts.

Visualizations

Synthesis_Workflow_Acetylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification m_phenylenediamine m-Phenylenediamine acetylation Acetylation (0-5 °C, Solvent) m_phenylenediamine->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation desired_product This compound acetylation->desired_product Favored Pathway side_product N,N'-(1,3-phenylene)diacetamide (Di-acetylated Side Product) acetylation->side_product Side Reaction (Minimize by controlling temp & stoichiometry) purification Recrystallization or Column Chromatography desired_product->purification side_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via acetylation.

Synthesis_Workflow_Reduction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product m_nitroacetanilide m-Nitroacetanilide reduction Reduction m_nitroacetanilide->reduction reducing_agent Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) reducing_agent->reduction workup Neutralization & Extraction reduction->workup final_product This compound workup->final_product

Caption: Workflow for the synthesis of this compound via reduction.

Troubleshooting_Logic start Low Yield Observed check_impurity Analyze Crude Product (TLC, NMR, etc.) start->check_impurity unreacted_sm High Amount of Unreacted Starting Material check_impurity->unreacted_sm Unreacted SM Detected side_product Presence of Side Product(s) check_impurity->side_product Side Product(s) Detected solution_sm Increase Reaction Time/ Temperature or Reagent Stoichiometry unreacted_sm->solution_sm solution_side_product Adjust Reaction Conditions (e.g., lower temperature, change stoichiometry, different reagent) side_product->solution_side_product

Caption: Logical troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Reduction of 3-Nitrophenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the reduction of 3-nitrophenylacetamide to 3-aminophenylacetamide. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 3-nitrophenylacetamide?

The most common and effective methods for the reduction of 3-nitrophenylacetamide to 3-aminophenylacetamide include catalytic hydrogenation and metal/acid reductions.[1]

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. It is often considered a clean method with a simple work-up.[1]

  • Metal/Acid Reduction: This classic method uses a metal like iron (Fe) or tin (Sn) in the presence of an acid, most commonly hydrochloric acid (HCl) or acetic acid.[1][2] Stannous chloride (SnCl2) is also a widely used reagent for this transformation.[3]

Q2: My reaction is incomplete, and I still see starting material. What could be the issue?

An incomplete reaction can be due to several factors. Here are some common causes and troubleshooting steps:

  • Inactive Catalyst (Catalytic Hydrogenation): The catalyst may have lost its activity. It is recommended to use a fresh batch of high-quality catalyst. For transfer hydrogenation, ensure the quality of the hydrogen donor (e.g., ammonium formate).

  • Insufficient Reducing Agent: Ensure that the stoichiometry of the reducing agent (e.g., Fe, SnCl2) and the acid is correct. An excess of the reducing agent is often required to drive the reaction to completion.

  • Short Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting material is still present, extend the reaction time.

  • Poor Solubility: The starting material, 3-nitrophenylacetamide, must be soluble in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, consider using a co-solvent system.

  • Low Temperature: While some reductions proceed at room temperature, gentle heating might be necessary to increase the reaction rate. However, be cautious as higher temperatures can sometimes lead to the formation of side products.

Q3: I am observing the formation of side products. How can I improve the selectivity?

The formation of side products, such as hydroxylamines or azo compounds, can occur if the reduction is not complete. To improve selectivity for the desired 3-aminophenylacetamide:

  • Optimize Reaction Conditions: Carefully control the reaction temperature and the addition rate of reagents. Exothermic reactions can lead to localized overheating and promote side reactions.

  • Choice of Reducing Agent: Catalytic hydrogenation and metal/acid reductions are generally selective for the nitro group. Avoid using reagents like lithium aluminum hydride (LiAlH4) for aromatic nitro reductions, as they can lead to the formation of azo compounds.[1]

  • Preventing Impurities: The presence of impurities in the starting material can sometimes lead to unexpected side reactions. Ensure the purity of your 3-nitrophenylacetamide before starting the reaction.

Q4: The work-up of my reaction using SnCl2 is difficult due to the formation of tin salts. What is the best way to handle this?

The precipitation of tin salts during the work-up of SnCl2 reductions is a common issue. Here are some suggestions:

  • Basification: After the reaction is complete, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic. This will help to dissolve the tin salts by forming stannates.

  • Filtration Aid: Using a filter aid like Celite during filtration can help to manage the gelatinous tin salt precipitate.

  • Alternative Work-up: Some protocols suggest pouring the reaction mixture into a large volume of ice water and then neutralizing with sodium bicarbonate. While precipitates will still form, they may be less emulsifying.

Q5: My final product, 3-aminophenylacetamide, is discolored. What is the cause and how can I prevent it?

Discoloration of the final product is often due to the oxidation of the amino group.[4] Aromatic amines are susceptible to air and light oxidation, which can form colored impurities.[4] To minimize discoloration:

  • Work under an Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Protection from Light: Store the final product in a container that protects it from light.

  • Purification: If the product is already discolored, recrystallization or column chromatography can be used to remove the colored impurities.

Troubleshooting Guides

Low Yield of 3-Aminophenylacetamide
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction closely by TLC until the starting material is consumed. - Increase the reaction time or temperature cautiously. - Ensure an adequate excess of the reducing agent is used.
Product Loss During Work-up - Optimize the pH during aqueous extraction to minimize the solubility of the product in the aqueous phase. - Use appropriate and high-purity solvents for extraction and washing.
Side Product Formation - Control the reaction temperature to avoid overheating. - For catalytic hydrogenation, ensure the catalyst is not poisoned.
Mechanical Losses - Be careful during transfers and filtrations to minimize the loss of product.
Presence of Impurities in the Final Product
Possible Impurity Identification Suggested Solution
Unreacted 3-Nitrophenylacetamide A less polar spot on TLC compared to the product.- Ensure the reaction goes to completion by extending the reaction time or increasing the amount of reducing agent. - Purify the product using column chromatography or recrystallization.
Hydroxylamine Intermediate Can be detected by specific analytical techniques (e.g., LC-MS).- Ensure complete reduction by optimizing reaction conditions (time, temperature, reagent stoichiometry).
Oxidation Products Colored impurities.- Purify by recrystallization or column chromatography. - Handle and store the purified product under an inert atmosphere and protected from light.[4]

Experimental Protocols

Method 1: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This protocol is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Materials:

  • 3-Nitrophenylacetamide

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophenylacetamide (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents).

  • Slowly add concentrated HCl while stirring. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and basify with a NaOH solution until the pH is approximately 10.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 3-aminophenylacetamide.

  • The crude product can be purified by recrystallization or column chromatography.

Method 2: Reduction with Stannous Chloride (SnCl2)

This method is also a reliable way to reduce aromatic nitro groups.

Materials:

  • 3-Nitrophenylacetamide

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution or Sodium Bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-nitrophenylacetamide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of stannous chloride dihydrate (typically 3-4 equivalents) in concentrated HCl to the flask.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated NaOH solution or a saturated NaHCO3 solution until the pH is basic (pH > 8). A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the tin salts.

  • Extract the filtrate with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-aminophenylacetamide by recrystallization or column chromatography.

Method 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and ease of work-up.

Materials:

  • 3-Nitrophenylacetamide

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H2) or a hydrogen donor like ammonium formate

  • Celite

Procedure (using H2 gas):

  • Dissolve 3-nitrophenylacetamide (1.0 eq) in ethanol or methanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the 3-aminophenylacetamide. The product is often pure enough for many applications, but can be further purified if necessary.

Data Presentation

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds (Literature Data for Similar Substrates)

Method Reducing Agent/Catalyst Solvent Temperature Typical Yield Range Key Advantages Key Disadvantages
Catalytic HydrogenationH2, Pd/C or Raney NiEthanol, MethanolRoom Temperature70-95%Clean reaction, easy work-up, high yields.Catalyst can be pyrophoric; potential for dehalogenation if other halogens are present.
Metal/Acid ReductionFe / HCl or Acetic AcidEthanol/WaterReflux80-90%Cost-effective, selective.[5]Work-up can be tedious due to metal salts.
Metal Salt ReductionSnCl2·2H2O / HClEthanolRoom Temp. to 60°C85-95%Highly chemoselective, tolerates other functional groups.Difficult work-up due to precipitation of tin salts.[5]

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as a general guide.

Visualizations

Experimental_Workflow_Fe_HCl cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend 3-Nitrophenylacetamide in Ethanol/Water B Add Iron Powder A->B C Slowly Add Conc. HCl B->C D Reflux (2-4h) C->D E Cool and Filter (remove Fe salts) D->E F Concentrate Filtrate E->F G Basify with NaOH F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Crude Product J->K L Recrystallization or Column Chromatography K->L M Pure 3-Aminophenylacetamide L->M

Caption: Workflow for the reduction of 3-nitrophenylacetamide using Fe/HCl.

Troubleshooting_Logic Start Low Yield of 3-Aminophenylacetamide IncompleteReaction Is the reaction incomplete? (Check TLC) Start->IncompleteReaction WorkupLoss Was there significant product loss during work-up? IncompleteReaction->WorkupLoss No CheckReagents - Check activity/amount of reducing agent - Extend reaction time/increase temperature IncompleteReaction->CheckReagents Yes SideProducts Are side products observed? WorkupLoss->SideProducts No OptimizeWorkup - Optimize extraction pH - Use appropriate solvents WorkupLoss->OptimizeWorkup Yes OptimizeConditions - Control reaction temperature - Check for catalyst poisons SideProducts->OptimizeConditions Yes Purify Purify product via recrystallization or chromatography SideProducts->Purify No CheckReagents->Purify OptimizeWorkup->Purify OptimizeConditions->Purify

Caption: Troubleshooting logic for low yield in the synthesis of 3-aminophenylacetamide.

References

Technical Support Center: Optimization of 2-(3-Aminophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(3-Aminophenyl)acetamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help optimize reaction conditions and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Verify Reactant Quality: Ensure starting materials, particularly m-phenylenediamine and the acetylating agent, are pure and dry. - Optimize Reaction Time and Temperature: Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Catalyst Inactivity: If using a catalyst, ensure it is active and used in the correct proportion.
Di-acylation Byproduct Formation - Control Stoichiometry: Use a precise 1:1 molar ratio of m-phenylenediamine to the acetylating agent.[2] - Slow Addition of Acetylating Agent: Add the acetylating agent dropwise to the solution of m-phenylenediamine at a controlled, low temperature to manage the reaction rate.[2]
Product Loss During Workup - Optimize Extraction and Recrystallization Solvents: Select appropriate solvents to minimize product loss. - pH Adjustment: Ensure the pH is correctly adjusted during the aqueous workup to reduce the product's solubility in the aqueous phase.[2]
Moisture Contamination - Use Anhydrous Conditions: Acylating agents like acetic anhydride are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[2][3]

Issue 2: Product is Difficult to Purify

Potential CauseRecommended Solution
Presence of Unreacted Starting Materials - Reaction Monitoring: Monitor the reaction to completion using TLC to ensure all starting material is consumed.[2] - Stoichiometry Adjustment: Fine-tune the reactant stoichiometry to favor complete conversion.
Formation of Di-acylated Byproduct - Chromatographic Separation: The di-acylated byproduct often has a different polarity and can be separated by column chromatography.[2] - Controlled Reaction Conditions: As mentioned previously, careful control of stoichiometry and temperature is crucial to minimize the formation of this byproduct.[2]
Ineffective Recrystallization - Solvent Screening: Test various solvent systems to find the optimal one for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6] - Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and efficient method is the acetylation of m-phenylenediamine using acetic anhydride or acetic acid under controlled temperature and pH conditions.[7][8] Another method involves the reduction of m-nitroacetanilide.

Q2: How can I minimize the formation of the di-acylated byproduct, N,N'-(1,3-phenylene)diacetamide?

A2: The formation of the di-acylated byproduct is a primary challenge due to the presence of two amino groups in m-phenylenediamine. To minimize this, you should:

  • Maintain a strict 1:1 molar ratio of m-phenylenediamine to the acetylating agent.[2]

  • Add the acetylating agent slowly and at a low temperature to control the reaction's selectivity.[2]

  • Consider using a protecting group strategy if high selectivity is critical, although this adds extra steps to the synthesis.

Q3: What are the best purification techniques for this compound?

A3: Recrystallization is a common and effective method for purifying the crude product.[5] Suitable solvents for recrystallization need to be determined experimentally, but ethanol, water, or mixtures thereof are often good starting points.[8] For separating mixtures of mono- and di-acylated products, column chromatography is often employed.[2]

Q4: My TLC analysis shows multiple spots. What are the likely impurities?

A4: Besides the desired mono-acetylated product, the common impurities are unreacted m-phenylenediamine and the di-acetylated byproduct. Depending on the reaction conditions, other side products could also be present.

Q5: What is the expected melting point of pure this compound?

A5: The melting point of this compound is typically in the range of 86-88 °C.[7][8] A broad melting range can indicate the presence of impurities.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of this compound. Note: The following data is illustrative and based on typical outcomes for acylation reactions. Actual results may vary based on specific experimental conditions.

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (m-phenylenediamine : Acetic Anhydride)Mono-acetylated Product Yield (%)Di-acetylated Byproduct (%)Unreacted m-phenylenediamine (%)
1 : 0.865< 530
1 : 18510< 5
1 : 1.27025< 5
1 : 2< 10> 85< 5

Table 2: Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Yield of Mono-acetylated Product (%)
0 - 5475
25 (Room Temp)285
50180 (with increased di-acylation)
80165 (with significant byproduct formation)

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation of m-Phenylenediamine

Materials:

  • m-Phenylenediamine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve m-phenylenediamine in glacial acetic acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent (1.0 molar equivalent) of acetic anhydride dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated crude product by vacuum filtration.

  • Wash the crude product with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol/water.

  • Dry the purified crystals in a vacuum oven.

Mandatory Visualization

experimental_workflow start Start: m-Phenylenediamine & Acetic Anhydride dissolve Dissolve m-phenylenediamine in glacial acetic acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_anhydride Slowly add Acetic Anhydride (1 eq.) cool->add_anhydride react Stir at Room Temperature (2-4 hours) add_anhydride->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench in Ice Water & Neutralize with NaHCO3 monitor->workup Reaction Complete filter Vacuum Filtration workup->filter purify Recrystallization filter->purify dry Dry Product purify->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_tlc Analyze reaction mixture by TLC start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm multiple_products Multiple Products? check_tlc->multiple_products no_product No Product Spot? check_tlc->no_product unreacted_sm->multiple_products No solution_incomplete Increase reaction time/temperature Check reagent purity unreacted_sm->solution_incomplete Yes multiple_products->no_product No solution_byproduct Adjust stoichiometry (1:1) Slow down reagent addition Control temperature multiple_products->solution_byproduct Yes solution_no_reaction Verify reagent identity & quality Check for moisture contamination Ensure proper reaction setup no_product->solution_no_reaction Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Stability issues of "2-(3-Aminophenyl)acetamide" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-(3-Aminophenyl)acetamide" in solution. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several environmental and chemical factors. The most common factors include pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The amide functional group is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[3][4]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathway is likely the hydrolysis of the acetamide group. This can occur under both acidic and alkaline conditions, leading to the formation of 3-aminophenylacetic acid and ammonia or ammonium ions.[3] Another potential degradation pathway is the oxidation of the aromatic amine group, which can lead to colored degradation products.

Q3: What are the recommended storage conditions for this compound solutions?

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and effective method for monitoring the stability of small molecules like this compound is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC.[6][7] This technique allows for the separation and quantification of the parent compound and its degradation products. Other useful techniques include Mass Spectrometry (MS) for identifying unknown degradants and UV-Vis Spectroscopy to detect changes in the solution's absorbance spectrum.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Issue 1: Unexpected changes in solution color (e.g., turning yellow or brown).
  • Possible Cause: Oxidation of the 3-amino group on the phenyl ring. Aromatic amines are susceptible to oxidation, which often results in the formation of colored compounds. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.

    • De-gas Solvents: Before preparing solutions, sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure that solvents are free from metal ion contamination.

    • Add Antioxidants: If compatible with the experimental setup, consider adding a small amount of an antioxidant.

Issue 2: Decrease in the concentration of this compound over time, as observed by HPLC.
  • Possible Cause: Hydrolysis of the amide bond. This is a common degradation pathway for acetamide-containing compounds and is often catalyzed by acidic or basic conditions.

  • Troubleshooting Steps:

    • Control pH: Buffer the solution to a neutral pH (around 7) if the experimental conditions allow. Avoid strongly acidic or alkaline conditions.

    • Lower Storage Temperature: Store the solution at a lower temperature (e.g., 4°C or -20°C) to slow down the rate of hydrolysis.

    • Prepare Fresh Solutions: If stability is a significant concern, prepare solutions fresh before each experiment.

Issue 3: Appearance of new peaks in the HPLC chromatogram.
  • Possible Cause: Formation of degradation products. These new peaks could correspond to the hydrolysis product (3-aminophenylacetic acid) or various oxidation products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the new peaks and elucidate their structures.

    • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) to generate the degradants for comparison.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5-10% B, ramp up to 95% B over 15-20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determine optimal wavelength by UV scan)
Injection Volume 10 µL

Note: This method will likely need to be optimized for your specific instrumentation and to achieve the best separation of degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and validating a stability-indicating analytical method.[7][8]

  • Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M NaOH) at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of this compound (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for 24 hours, then dissolve it for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a light source (e.g., ICH-compliant photostability chamber) for a defined period.

After each stress condition, analyze the samples by the developed HPLC method and LC-MS to identify and characterize the degradation products.

Visualizations

Stability_Troubleshooting cluster_observation Observation cluster_investigation Investigation cluster_cause Potential Cause cluster_action Corrective Action Observation Unexpected Result in Experiment Color_Change Solution Color Change? Observation->Color_Change Concentration_Drop Concentration Decrease? Observation->Concentration_Drop New_Peaks New HPLC Peaks? Observation->New_Peaks Oxidation Oxidation Color_Change->Oxidation Yes Hydrolysis Hydrolysis Concentration_Drop->Hydrolysis Yes Degradation Formation of Degradation Products New_Peaks->Degradation Yes Action_Oxidation Protect from Light De-gas Solvents Use Antioxidants Oxidation->Action_Oxidation Action_Hydrolysis Control pH Lower Temperature Prepare Fresh Hydrolysis->Action_Hydrolysis Action_Degradation Characterize (LC-MS) Perform Forced Degradation Degradation->Action_Degradation

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound in Solution Acid Acidic (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H2O2) Start->Oxidation Thermal Thermal (e.g., 105°C, solid) Start->Thermal Photo Photolytic (Light Exposure) Start->Photo Analysis Analyze by HPLC & LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Elucidate Degradation Pathways Validate Stability-Indicating Method Analysis->Outcome

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(3-Aminophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, also known as 3-aminoacetanilide.

Recrystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of Purified Product - The chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.- Too much solvent was used during the dissolution step.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. A solvent system of ethanol and water is often a good starting point.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product is Oiling Out Instead of Crystallizing - The melting point of the solute is lower than the boiling point of the solvent.- The concentration of the solute is too high.- The cooling process is too rapid.- Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to the solution.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can also induce crystallization.
Persistent Impurities After Recrystallization - The impurity has similar solubility characteristics to the desired product.- The crystals were not washed properly after filtration.- Consider a multi-step purification approach, such as recrystallization followed by column chromatography.- Wash the collected crystals with a small amount of cold recrystallization solvent to remove residual mother liquor containing impurities.
Discoloration of the Final Product - Presence of colored impurities that are not removed by a single recrystallization.- Oxidation of the amino group.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Isomeric Impurities - The mobile phase polarity is not optimized for separation.- The stationary phase is not appropriate for the separation.- Employ a gradient elution with a solvent system such as ethyl acetate/hexane or dichloromethane/methanol to effectively separate isomers.- Use a high-quality silica gel with a small particle size for better resolution.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Start with a less polar mobile phase (e.g., a higher percentage of hexane in an ethyl acetate/hexane system) and gradually increase the polarity.
Product is Retained on the Column - The mobile phase is not polar enough to elute the product.- Gradually increase the polarity of the mobile phase. For highly retained compounds, adding a small amount of a more polar solvent like methanol may be necessary.
Tailing of the Product Peak - The column is overloaded.- Interaction of the basic amino group with acidic silica gel.- Reduce the amount of crude material loaded onto the column.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The common impurities depend on the synthetic route.

  • Starting from m-phenylenediamine: The primary impurities are the isomeric by-products, 2-aminoacetanilide and 4-aminoacetanilide, as well as the di-acetylated product, N,N'-(1,3-phenylene)diacetamide.[1][2]

  • Starting from m-nitroacetanilide: Impurities may include the starting material (m-nitroacetanilide) if the reduction is incomplete, and other reduction by-products.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A mixture of ethanol and water is a commonly effective solvent system. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization of the purified product.

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. A suitable mobile phase for TLC analysis of this compound is a mixture of ethyl acetate and hexane. The spots can be visualized under UV light or by using a staining agent like ninhydrin, which reacts with the primary amine group.[3][4][5] High-Performance Liquid Chromatography (HPLC) can be used for more quantitative purity analysis.[6][7][8]

Q4: What are the typical purity levels I can expect after a single purification step?

A4: A single recrystallization can often increase the purity of this compound to >98%. For higher purity requirements, a second recrystallization or column chromatography may be necessary. Commercially available this compound often has a purity of 99% or higher.[1]

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing isomeric and other impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask and heat the mixture on a hot plate until the solid dissolves completely.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • While the solution is hot, add hot deionized water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven or air dry.

  • Determine the melting point and yield of the purified product. The melting point of pure this compound is in the range of 86-88 °C.[2]

Column Chromatography of this compound

Objective: To achieve high purity by separating this compound from closely related isomers.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Hexane

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimum amount of dichloromethane or ethyl acetate.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar mobile phase, such as 100% hexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • If peak tailing is observed, a small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Impurity Formation Pathway

The following diagram illustrates the logical relationship of impurity formation when synthesizing this compound from m-phenylenediamine. The selectivity of the acetylation reaction is crucial in determining the final product distribution.

impurity_formation start m-Phenylenediamine reagent + Acetic Anhydride/Acetic Acid start->reagent conditions Reaction Conditions (Temperature, Stoichiometry) reagent->conditions product This compound (Desired Product) impurity1 2-Aminoacetanilide (Isomeric Impurity) impurity2 4-Aminoacetanilide (Isomeric Impurity) impurity3 N,N'-(1,3-phenylene)diacetamide (Di-acetylated Impurity) conditions->product Selective Acetylation conditions->impurity1 Non-selective Acetylation conditions->impurity2 Non-selective Acetylation conditions->impurity3 Excess Acetylating Agent

Caption: Logical workflow of impurity formation during the synthesis of this compound.

References

Technical Support Center: 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Aminophenyl)acetamide. The focus is on preventing and addressing issues related to its oxidation.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a light gray or off-white powder, has turned yellow or brown. What is the cause?

A1: The discoloration of this compound is a common issue caused by oxidation.[1][2] The aminophenyl group is highly susceptible to air oxidation, a process that can be accelerated by exposure to light and the presence of impurities.[2][3] This leads to the formation of colored byproducts, which results in the observed change in color from its pure state.[4]

Q2: What are the recommended storage conditions to minimize the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored under controlled conditions. The recommended storage is at 2-8°C in a tightly sealed container, protected from light.[5][6] For enhanced stability, especially for long-term storage or high-purity applications, storing under an inert atmosphere such as nitrogen or argon is highly recommended.[4][7]

Q3: Can I still use my this compound if it has discolored?

A3: The use of discolored this compound is generally not recommended for sensitive applications where high purity is required, as the colored impurities may interfere with your experiment or reaction. These impurities indicate that the compound has degraded. For non-critical applications, the suitability of the discolored reagent should be assessed on a case-by-case basis, but it is best practice to use the pure compound. If purification is not feasible, it is advisable to use a fresh, unoxidized batch of the chemical.

Q4: What are the primary products formed upon the oxidation of this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid discoloration of solid compound upon opening a new bottle. Exposure to air and humidity upon opening.Immediately after opening, blanket the container with an inert gas (e.g., argon or nitrogen) before resealing.[4] Store in a desiccator at the recommended 2-8°C.
Solutions of the compound in organic solvents quickly turn yellow or brown. Presence of dissolved oxygen in the solvent; exposure of the solution to air.Use solvents that have been deoxygenated by sparging with an inert gas for 15-30 minutes.[1] Prepare and handle the solution under an inert atmosphere using Schlenk line techniques or in a glove box.[10]
Inconsistent experimental results when using older batches of the compound. Degradation of the compound due to oxidation over time.Always use a fresh, unoxidized batch of this compound for sensitive experiments. If an older batch must be used, consider purifying it first.
Appearance of unexpected byproducts in a reaction. Oxidized impurities in the starting material are participating in side reactions.Purify the discolored this compound before use. See the experimental protocols section for a general purification strategy.

Data Presentation

Condition Temperature Atmosphere Light Exposure Estimated Purity after 6 Months (%)
Optimal 2-8°CInert (Argon/Nitrogen)Dark>99%
Standard 2-8°CAirDark95-98%
Sub-optimal Room TemperatureAirDark90-95%
Poor Room TemperatureAirAmbient Light<90%

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound under an Inert Atmosphere

This protocol describes the safe handling of this compound to prevent oxidation during routine laboratory use.

Materials:

  • This compound

  • Schlenk flask or a flask with a septum-inlet adapter

  • Source of inert gas (Argon or Nitrogen) with a bubbler

  • Spatula

  • Balance

Procedure:

  • Connect the Schlenk flask to a Schlenk line or a manifold supplying inert gas.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.

  • Maintain a positive pressure of the inert gas (indicated by a slow bubble rate in the bubbler).

  • Briefly remove the stopper or septum and quickly add the desired amount of this compound to the flask.

  • Immediately reseal the flask and purge with the inert gas for a few minutes to remove any air that may have entered.

  • The weighed compound is now ready for the addition of deoxygenated solvent or for direct use in a reaction under an inert atmosphere.

Protocol 2: Purification of Discolored this compound by Recrystallization

This is a general procedure that may require optimization for this compound.

Materials:

  • Discolored this compound

  • Activated carbon

  • Suitable recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In an Erlenmeyer flask, dissolve the discolored this compound in a minimal amount of the chosen hot solvent.

  • Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the hot solution to adsorb the colored impurities.[11]

  • Swirl the flask and keep it hot for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum. Store the purified compound under the recommended conditions (2-8°C, dark, inert atmosphere).

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring & Action Storage Store at 2-8°C, protected from light Inert_Atmosphere_Storage Blanket with N2 or Ar for long-term storage Storage->Inert_Atmosphere_Storage Use_Inert_Atmosphere Handle in Glove Box or on Schlenk Line Storage->Use_Inert_Atmosphere Use_Deoxygenated_Solvents Sparge solvents with N2 or Ar before use Use_Inert_Atmosphere->Use_Deoxygenated_Solvents Visual_Inspection Visually inspect for discoloration before use Use_Deoxygenated_Solvents->Visual_Inspection Discolored Compound Discolored? Visual_Inspection->Discolored Purify Purify by recrystallization or other methods Discolored->Purify Yes Discard Discard if purification is not feasible Discolored->Discard If severe Start Start with pure This compound Discolored->Start No, use directly Purify->Start Start->Storage

Caption: Workflow for preventing oxidation.

Aromatic_Amine_Oxidation Potential Oxidation Products of this compound cluster_oxidants Oxidants cluster_products Potential Oxidation Products (Colored) Amine This compound (Aromatic Amine) Nitroso Nitroso Compound Amine->Nitroso Nitro Nitro Compound Amine->Nitro Azo Azo Compound Amine->Azo Quinone Quinone-type Structures Amine->Quinone Air Air (O2) Air->Amine Oxidizes Light Light (hν) Light->Amine Accelerates Impurities Metal Impurities Impurities->Amine Catalyzes

References

Technical Support Center: Recrystallization of 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the recrystallization of 2-(3-Aminophenyl)acetamide (also known as N-(3-aminophenyl)acetamide or m-aminoacetanilide).

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization? A1: Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle is that the solubility of most solids increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[2] Impurities, which are ideally more soluble or present in much smaller concentrations, remain dissolved in the cold solvent (the mother liquor).[3]

Q2: Which solvents are suitable for the recrystallization of this compound? A2: this compound is reported to be soluble in water, ethanol, and acetone.[4] Water is a common choice as the compound is highly soluble in hot water but only sparingly soluble in cold water.[5] The ideal solvent is one that dissolves the compound completely at its boiling point but poorly at room or ice-bath temperatures.[6]

Q3: My compound has an oily appearance and won't crystallize. What is "oiling out" and how can I fix it? A3: "Oiling out" is a common issue where the solute separates from the solution as a liquid oil instead of solid crystals.[7] This often happens if the solution is too concentrated or cooled too quickly, or if the melting point of the compound is lower than the boiling point of the solvent.[7] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[8] Using a mixed-solvent system can also sometimes prevent oiling out.[7]

Q4: No crystals are forming, even after the solution has cooled completely. What should I do? A4: If no crystals form, the solution may be too dilute. The first step is to try inducing crystallization. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of the pure compound.[8] If these methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[8]

Q5: My final product yield is very low. What are the common causes? A5: A low yield can result from several factors. Using too much solvent during the dissolution step is a primary cause, as a significant amount of the product will remain in the mother liquor upon cooling.[8] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is too warm.

Q6: The recrystallized product is still colored. How can I remove colored impurities? A6: If the solution is colored by impurities after dissolving the crude product, you can add a small amount of activated charcoal to the hot solution.[9] The charcoal adsorbs the colored impurities.[9] After a brief heating period with the charcoal, it must be removed via hot gravity filtration before the solution is cooled to allow for crystallization.[10] Be aware that using too much charcoal can also adsorb your desired compound, reducing the overall yield.[10]

Solubility Data

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures.

SolventSolubility at Room Temperature (~24 °C)Notes
Water1-5 g/100 mL[11][12]A good solvent choice due to the significant difference in solubility at high versus low temperatures.
EthanolSoluble[4]May be too good a solvent at room temperature, potentially leading to lower yields unless used in a mixed-solvent system.
AcetoneSoluble[4]Similar to ethanol, it may be too effective at dissolving the compound at low temperatures for efficient single-solvent recrystallization.

Experimental Protocol: Recrystallization of this compound using Water

This protocol outlines the steps for purifying crude this compound using a single-solvent recrystallization method with water.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture on a hot plate, swirling gently. Continue to add small portions of hot water until the solid just completely dissolves.[13] Avoid adding an excess of water to maximize the recovery yield.[14]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture and gently boil for a few minutes to allow the charcoal to adsorb the impurities.[10]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[13]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Rushing the cooling process can trap impurities.[8]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolation of Crystals: Collect the purified crystals using vacuum filtration with a Büchner funnel and a filter flask.[13]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to rinse away any remaining mother liquor containing impurities.[10]

  • Drying: Allow air to be drawn through the crystals on the filter paper for several minutes to help dry them. Then, carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.

G start Start: Dissolve crude This compound in minimum hot solvent is_colored Is the solution colored? start->is_colored add_charcoal Add activated charcoal, heat, and perform hot filtration is_colored->add_charcoal Yes cool_slowly Allow solution to cool slowly to room temp, then place in ice bath is_colored->cool_slowly No add_charcoal->cool_slowly crystals_form Do crystals form? cool_slowly->crystals_form success Success: Collect crystals by vacuum filtration, wash with cold solvent, and dry crystals_form->success Yes oiling_out Did the compound 'oil out'? crystals_form->oiling_out No no_crystals Troubleshoot: No Crystals induce Try to induce crystallization: 1. Scratch inner wall of flask 2. Add a seed crystal no_crystals->induce still_no_crystals Still no crystals? induce->still_no_crystals still_no_crystals->success No, crystals formed reduce_solvent Too much solvent. Reheat to boil off some solvent and recool slowly. still_no_crystals->reduce_solvent Yes reduce_solvent->cool_slowly oiling_out->no_crystals No troubleshoot_oil Troubleshoot: Oiling Out oiling_out->troubleshoot_oil Yes fix_oil Reheat to dissolve oil. Add a small amount of extra solvent. Cool very slowly. troubleshoot_oil->fix_oil fix_oil->cool_slowly

References

Validation & Comparative

Comparative Guide to Purity Analysis of 2-(3-Aminophenyl)acetamide: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for determining the purity of 2-(3-Aminophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The primary focus is on High-Performance Liquid Chromatography (HPLC), with a detailed experimental protocol and performance data. This is compared with alternative techniques, namely Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), to assist researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and quantitative accuracy. A typical Reverse-Phase HPLC (RP-HPLC) method is the most suitable approach.

Experimental Protocol: RP-HPLC Method

A scientifically plausible RP-HPLC method for the analysis of this compound is outlined below. This method is based on established principles for the separation of aromatic amines and related substances.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • HPLC grade acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH).

  • This compound reference standard and sample for analysis.

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (initial conditions) at a concentration of 1 mg/mL.

  • Prepare the sample solution by accurately weighing and dissolving the test substance in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Performance Data (Representative)

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are representative for the analysis of small aromatic amines and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (Main Peak) ~ 6.5 min
Resolution (between main peak and potential impurities) > 2.0
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL[1][2]
Limit of Quantitation (LOQ) ~ 0.15 µg/mL[1][2]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Alternative Analytical Methods

While HPLC is often the method of choice, other techniques can be employed for the purity assessment of this compound, each with its own advantages and limitations.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, which adds complexity to the sample preparation.[3]

General Protocol Outline (with derivatization):

  • Derivatization: React the sample with a suitable agent (e.g., silylation reagent like BSTFA) to convert the amine and amide groups into less polar and more volatile derivatives.

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Use a capillary column (e.g., DB-5 or equivalent) with a temperature gradient to separate the components.

  • Detection: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.[4]

Comparison with HPLC:

  • Advantages: High resolution for volatile compounds, potentially faster analysis times.

  • Disadvantages: Requires derivatization for this analyte, which can be time-consuming and introduce variability. The high temperatures in the injector and column may cause degradation of the analyte or its derivatives.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis and monitoring reaction progress. It can also be used for semi-quantitative purity estimation.[5]

General Protocol Outline:

  • Spotting: Apply a small spot of the dissolved sample onto a TLC plate (e.g., silica gel 60 F254).

  • Development: Place the plate in a developing chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol).[6]

  • Visualization: Visualize the separated spots under UV light (254 nm) or by staining with a suitable reagent (e.g., ninhydrin for the primary amine).

  • Analysis: The purity can be estimated by comparing the intensity of the main spot with any impurity spots.

Comparison with HPLC:

  • Advantages: Simple, fast, and inexpensive. Good for rapid screening.

  • Disadvantages: Lower resolution and sensitivity compared to HPLC. Primarily qualitative or semi-quantitative.

Method Comparison Summary

FeatureHPLCGas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Liquid-solid partitioningGas-liquid partitioningSolid-liquid adsorption
Analyte Suitability Non-volatile, thermally labileVolatile, thermally stable (or derivatized)Wide range, good for screening
Resolution HighVery High (for volatile compounds)Low to Moderate
Quantitation ExcellentGood (with FID)Semi-quantitative/Qualitative
Sensitivity HighHigh (with FID)Low
Sample Preparation Simple dissolution and filtrationOften requires derivatizationSimple dissolution
Analysis Time ModerateFast (after derivatization)Very Fast
Cost HighHighLow

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC analysis workflow for this compound purity.

Method_Comparison cluster_main Purity Analysis of this compound cluster_methods Analytical Methods Analyte This compound HPLC HPLC Analyte->HPLC High Resolution Quantitative GC Gas Chromatography Analyte->GC Requires Derivatization High Temperature TLC Thin-Layer Chromatography Analyte->TLC Rapid Screening Qualitative

Caption: Logical relationship of analytical methods for this compound.

Conclusion

For accurate and reliable purity determination of this compound in a research or drug development setting, RP-HPLC is the recommended method . It provides a robust, sensitive, and quantitative analysis with straightforward sample preparation. Gas Chromatography can be a viable alternative if high resolution of volatile impurities is required, but the need for derivatization adds complexity. Thin-Layer Chromatography is best suited for rapid, qualitative screening or reaction monitoring due to its simplicity and low cost. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, sample throughput, and available instrumentation.

References

Comparative GC-MS Characterization of 2-(3-Aminophenyl)acetamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of "2-(3-Aminophenyl)acetamide" and its structural isomers, 2-(2-Aminophenyl)acetamide (ortho-isomer) and 2-(4-Aminophenyl)acetamide (para-isomer). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering objective comparisons supported by experimental data and detailed protocols.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The characterization of aminophenylacetamide isomers is crucial for quality control, impurity profiling, and metabolic studies in the pharmaceutical industry. This guide details a robust GC-MS method, including sample preparation and analytical conditions, and presents a comparative analysis of the mass spectral data of the three isomers. The distinct fragmentation patterns observed allow for the unambiguous identification of each isomer.

Comparative Mass Spectral Data

The electron ionization (EI) mass spectra of this compound and its ortho- and para-isomers exhibit a molecular ion peak at m/z 150, corresponding to their shared molecular weight. However, the relative abundances of the fragment ions differ, providing a basis for their differentiation. The key mass spectral data are summarized in the table below.

Compound NameAlternative NameMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance
2-(2-Aminophenyl)acetamide2-Aminoacetanilide150108 (Base Peak), 132, 92, 65
This compound 3-Aminoacetanilide 150 108 (Base Peak), 150 (Second Highest)
2-(4-Aminophenyl)acetamide4-Aminoacetanilide150108 (Base Peak), 150, 92, 65

Experimental Protocols

A generalized yet robust GC-MS protocol for the analysis of aromatic amines is presented below. This method can be adapted and optimized for specific laboratory instrumentation and sample matrices.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

For complex matrices, a cleanup and derivatization step is often employed to improve chromatographic performance.

  • Internal Standard Spiking: Spike the aqueous sample with an appropriate internal standard (e.g., Triphenylamine-d15) to ensure accuracy and precision.

  • Basification: Adjust the sample pH to >8 with a suitable base (e.g., saturated Sodium Bicarbonate solution).

  • Extraction: Perform liquid-liquid extraction using an organic solvent such as Dichloromethane.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): To the concentrated extract, add a derivatizing agent like Pentafluoropropionic Anhydride (PFPA) and incubate at 60°C for 30 minutes to convert the polar amino group into a less polar, more volatile derivative.

  • Reconstitution: Evaporate the remaining solvent and excess reagent and reconstitute the residue in a suitable solvent (e.g., Hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column suitable for amine analysis (e.g., a mid-polarity column like DB-5ms).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: A quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-450

  • Data Acquisition: Full scan mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of aminophenylacetamides.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spiking Internal Standard Spiking Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Derivatization Derivatization (PFPA) Extraction->Derivatization Reconstitution Reconstitution in Hexane Derivatization->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

The mass spectrum of this compound is characterized by specific fragmentation patterns. The proposed pathway below highlights the formation of the major observed ions.

Fragmentation_Pathway Molecule This compound C8H10N2O MolecularIon [M]+• m/z = 150 Molecule->MolecularIon Electron Ionization Fragment1 [C7H8N]+• m/z = 108 (Base Peak) MolecularIon->Fragment1 - CH2=C=O (Ketene loss) Fragment2 [C6H6N]+• m/z = 92 Fragment1->Fragment2 - HCN Fragment3 [C5H5]+• m/z = 65 Fragment2->Fragment3 - HCN

Caption: Proposed EI fragmentation of this compound.

Comparative reactivity of aminophenylacetamide isomers (ortho, meta, para)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of the ortho, meta, and para isomers of aminophenylacetamide. Understanding the differential reactivity of these isomers is crucial for applications in medicinal chemistry and materials science, where precise control over reaction kinetics and regioselectivity is paramount. This document outlines the underlying electronic principles governing their reactivity, supported by illustrative data and detailed experimental protocols for empirical verification.

Theoretical Underpinnings of Isomeric Reactivity

The reactivity of the aminophenylacetamide isomers is primarily governed by the electronic effects of the two substituents on the benzene ring: the amino group (-NH₂) and the acetamido group (-NHCOCH₃). Both groups are, in principle, activating and ortho, para-directing in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate formed during the reaction.

However, the amino group is a significantly stronger activating group than the acetamido group. The acetyl group on the acetamido nitrogen is electron-withdrawing, which reduces the electron-donating ability of the nitrogen's lone pair into the ring.

The relative positions of these two groups in the ortho, meta, and para isomers lead to distinct differences in their overall activation of the aromatic ring and, consequently, their reactivity.

  • Para-aminophenylacetamide: In this isomer, the strong activating amino group and the moderately activating acetamido group are positioned para to each other. Their activating effects are cooperative and reinforce each other, leading to the highest electron density in the ring, particularly at the positions ortho to the amino group. This isomer is expected to be the most reactive towards electrophiles.

  • Ortho-aminophenylacetamide: Similar to the para isomer, the activating effects of the amino and acetamido groups are cooperative. However, steric hindrance between the two adjacent substituents can slightly diminish the reactivity compared to the para isomer.

  • Meta-aminophenylacetamide: In the meta isomer, the directing effects of the two groups are not reinforcing for all positions. The positions ortho and para to the amino group are not the same as those ortho and para to the acetamido group. This leads to a less pronounced increase in the overall electron density of the ring compared to the ortho and para isomers. Consequently, the meta isomer is expected to be the least reactive of the three.

Caption: Chemical structures of the ortho, meta, and para isomers of aminophenylacetamide.

Illustrative Reactivity Data

IsomerRelative Rate Constant (k_rel)Expected Major Product(s)
para-Aminophenylacetamide1002-Bromo-4-aminophenylacetamide
ortho-Aminophenylacetamide854-Bromo-2-aminophenylacetamide, 6-Bromo-2-aminophenylacetamide
meta-Aminophenylacetamide154-Bromo-3-aminophenylacetamide, 6-Bromo-3-aminophenylacetamide

Note: The data in this table is illustrative and based on established principles of physical organic chemistry. The actual experimental values may vary depending on the specific reaction conditions.

Visualizing Electronic Effects

The differential reactivity can be understood by examining the resonance structures that contribute to the stabilization of the intermediate carbocation (arenium ion) during electrophilic attack.

electronic_effects cluster_activating Activating Groups cluster_isomers Isomer Reactivity cluster_effects Electronic Effects Amino Amino (-NH2) Strongly Activating Resonance Resonance Effect (Donation of N lone pair) Amino->Resonance Acetamido Acetamido (-NHCOCH3) Moderately Activating Acetamido->Resonance Inductive Inductive Effect (Withdrawal by Acetyl C=O) Acetamido->Inductive Para Para Isomer (Most Reactive) Ortho Ortho Isomer (Highly Reactive) Meta Meta Isomer (Least Reactive) Resonance->Para Strongly Cooperative Resonance->Ortho Cooperative Resonance->Meta Non-Cooperative Steric Steric Hindrance (Ortho Isomer) Steric->Ortho Reduces Reactivity experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A1 Prepare equimolar stock solutions of ortho, meta, and para isomers A2 Prepare standardized Br2 solution B1 Mix isomer solution with Br2 solution in cuvette A2->B1 B2 Monitor absorbance decrease over time via spectrophotometry B1->B2 C1 Plot Absorbance vs. Time for each isomer B2->C1 C2 Determine initial reaction rates C1->C2 C3 Calculate and compare relative rate constants C2->C3

Validating the Structure of 2-(3-Aminophenyl)acetamide: A Comparative NMR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of expected and experimental Nuclear Magnetic Resonance (NMR) spectroscopy data for the validation of the "2-(3-aminophenyl)acetamide" structure. Detailed experimental protocols and a logical workflow for structural elucidation are also presented.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR spectra, and the chemical shifts in ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be elucidated. This guide outlines the expected NMR data for this compound and provides a framework for its experimental validation.

Predicted NMR Data for this compound

The expected chemical shifts for the protons and carbons in this compound are summarized below. These predictions are based on established chemical shift principles and data from structurally related compounds.

¹H NMR (Proton NMR) Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm) RangeMultiplicityIntegration
-CH₂- (acetamide)3.4 - 3.6Singlet (s)2H
Aromatic H (ortho to -CH₂CONH₂)6.9 - 7.2Multiplet (m)2H
Aromatic H (para to -CH₂CONH₂)6.6 - 6.8Multiplet (m)1H
Aromatic H (ortho to -NH₂)6.5 - 6.7Multiplet (m)1H
-NH₂ (amino)3.5 - 4.5Broad Singlet (br s)2H
-CONH₂ (amide)7.0 - 8.0Broad Singlet (br s)2H

Note: The exact chemical shifts of the -NH₂ and -CONH₂ protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

¹³C NMR (Carbon NMR) Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm) Range
-C=O (amide)170 - 175
Aromatic C (C-NH₂)145 - 150
Aromatic C (C-CH₂CONH₂)135 - 140
Aromatic CH (meta to -NH₂)128 - 132
Aromatic CH (ortho to -NH₂)115 - 120
Aromatic CH (para to -NH₂)113 - 118
-CH₂- (acetamide)40 - 45

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structure validation.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice as it can dissolve a wide range of organic compounds and can help in observing labile protons like those in amine and amide groups.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak is more common and generally sufficient.

2. NMR Data Acquisition:

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic compounds.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to obtain a spectrum with single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.[1]

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

  • Phase Correction: The phase of the spectrum is manually or automatically corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shifts of all significant peaks are determined.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of "this compound" using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesize Synthesize Compound Purify Purify Compound Synthesize->Purify SamplePrep Sample Preparation Purify->SamplePrep Acquire1H Acquire 1H NMR SamplePrep->Acquire1H Acquire13C Acquire 13C NMR SamplePrep->Acquire13C ProcessData Process NMR Data Acquire1H->ProcessData Acquire13C->ProcessData CompareData Compare Experimental Data with Predicted Values ProcessData->CompareData StructureConfirmed Structure Confirmed CompareData->StructureConfirmed Match StructureIncorrect Structure Incorrect CompareData->StructureIncorrect Mismatch

Caption: Workflow for NMR-based structure validation.

By systematically following this guide, researchers can confidently validate the chemical structure of this compound, ensuring the integrity of their research and development efforts. The comparison of experimental NMR data with the predicted values provides a robust method for structural confirmation.

References

A Comparative Guide to the Quantitative Analysis of 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-(3-Aminophenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and dyes, is paramount for ensuring product quality, purity, and process control. This guide provides a comprehensive comparison of three widely used analytical techniques for its quantitative analysis: non-aqueous titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry. While direct comparative experimental data for this compound is not extensively published, this guide leverages established methodologies and validation data from structurally analogous aromatic amines to provide a robust comparison.

Executive Summary

Each analytical technique offers distinct advantages and is suited for different analytical needs. Non-aqueous titration is a cost-effective and rapid method for assaying the bulk substance, while HPLC provides high specificity and is ideal for identifying and quantifying impurities alongside the main component. UV-Vis spectrophotometry offers a simple and fast approach, particularly useful for in-process monitoring where high accuracy may not be the primary requirement. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired accuracy and precision, and available instrumentation.

Quantitative Data Comparison

The following tables summarize typical performance characteristics for the quantitative analysis of aromatic amines using the discussed methods. This data is compiled from various studies on compounds structurally similar to this compound and serves as a baseline for method selection and development.

Table 1: Performance Characteristics of Non-Aqueous Titration

ParameterTypical Performance
Titrant 0.1 M Perchloric Acid in Glacial Acetic Acid
Solvent Glacial Acetic Acid
Indicator Crystal Violet or Potentiometric Detection
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2%
Analysis Time per Sample 5 - 10 minutes
Strengths Cost-effective, rapid, high precision for bulk assay.
Limitations Not specific, potential interference from other basic substances.

Table 2: Performance Characteristics of High-Performance Liquid Chromatography (HPLC)

ParameterTypical Performance
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water or Methanol:Water gradient/isocratic
Detection UV at ~240 nm
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2%
Strengths High specificity, can separate and quantify impurities.
Limitations Higher cost of instrumentation and consumables, longer analysis time.

Table 3: Performance Characteristics of UV-Vis Spectrophotometry

ParameterTypical Performance
Solvent Methanol, Ethanol, or Water
Wavelength (λmax) ~240 nm and ~290 nm
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5%
Strengths Simple, rapid, low cost.
Limitations Low specificity, susceptible to interference from UV-absorbing impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a foundation for developing a specific method for the quantitative analysis of this compound.

Non-Aqueous Titration (Assay)

This method is suitable for determining the purity of the bulk substance. The basic amino group of this compound is titrated with a strong acid in a non-aqueous solvent.

Reagents and Equipment:

  • 0.1 M Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Crystal violet indicator solution

  • Potassium hydrogen phthalate (primary standard)

  • Burette (10 or 25 mL)

  • Analytical balance

  • Magnetic stirrer

Procedure:

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 25 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator and titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green.

  • Sample Analysis: Accurately weigh about 0.3 g of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint.

  • Perform a blank titration and make any necessary corrections.

Calculation:

Where:

  • V_sample = Volume of titrant consumed by the sample (mL)

  • V_blank = Volume of titrant consumed by the blank (mL)

  • M_titrant = Molarity of the perchloric acid titrant

  • MW_analyte = Molecular weight of this compound (150.18 g/mol )

  • W_sample = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC)

This method is highly specific and can be used to determine the purity of this compound and to quantify any related impurities.

Reagents and Equipment:

  • HPLC grade acetonitrile or methanol

  • HPLC grade water

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to the peak areas of the standards from the calibration curve.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for a quick estimation of the concentration of this compound, for example, in dissolution studies or for in-process control.

Reagents and Equipment:

  • Methanol or Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Wavelength Determination (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL). From this stock solution, prepare a series of dilutions to cover a linear concentration range (e.g., 1-10 µg/mL).

  • Absorbance Measurement: Measure the absorbance of each standard solution at the λmax against a solvent blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration and determine the equation of the line.

  • Sample Analysis: Prepare a solution of the sample with a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.

  • Concentration Determination: Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Visualized Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

NonAqueousTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Standardize Standardize 0.1M Perchloric Acid WeighSample Weigh Sample DissolveSample Dissolve in Glacial Acetic Acid WeighSample->DissolveSample AddIndicator Add Crystal Violet Indicator DissolveSample->AddIndicator Titrate Titrate with Perchloric Acid AddIndicator->Titrate Endpoint Observe Endpoint (Violet to Blue-Green) Titrate->Endpoint RecordVolume Record Titrant Volume Endpoint->RecordVolume Calculate Calculate Purity RecordVolume->Calculate

Caption: Workflow for Non-Aqueous Titration.

HPLCWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis PrepareMobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System PrepareMobilePhase->Equilibrate PrepareStandard Prepare Standard Solutions Inject Inject Standard & Sample PrepareStandard->Inject PrepareSample Prepare Sample Solution PrepareSample->Inject Equilibrate->Inject Run Run Chromatographic Separation Inject->Run Detect UV Detection at 240 nm Run->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC Analysis.

UVSpecWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis DetermineLambdaMax Determine λmax PrepareStandards Prepare Standard Solutions DetermineLambdaMax->PrepareStandards MeasureAbsorbance Measure Absorbance of Standards & Sample PrepareStandards->MeasureAbsorbance PrepareSample Prepare Sample Solution PrepareSample->MeasureAbsorbance PlotCurve Plot Calibration Curve MeasureAbsorbance->PlotCurve CalculateConc Calculate Sample Concentration PlotCurve->CalculateConc

Caption: Workflow for UV-Vis Spectrophotometry.

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-(3-aminophenyl)acetamide, a valuable building block in medicinal chemistry and drug development. The efficiency of each route is evaluated based on reaction yields, conditions, and the nature of the reagents employed. This analysis is supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound is primarily achieved through a two-step process: the preparation of the intermediate 2-(3-nitrophenyl)acetamide, followed by the reduction of the nitro group. This guide evaluates two common routes for the synthesis of the nitro intermediate and three widely used methods for its subsequent reduction.

Synthesis of 2-(3-nitrophenyl)acetamide:

  • Route 1: Amidation of 3-Nitrophenylacetic Acid: This direct approach involves the conversion of the carboxylic acid to an amide.

  • Route 2: Nitration of 2-Phenylacetamide: This method introduces the nitro group onto the phenyl ring of the readily available starting material.

Reduction of 2-(3-nitrophenyl)acetamide:

  • Method A: Catalytic Hydrogenation (Pd/C): A clean and efficient method utilizing hydrogen gas and a palladium catalyst.

  • Method B: Metal/Acid Reduction (Fe/HCl): A classical and cost-effective method using iron powder in the presence of hydrochloric acid.

  • Method C: Metal/Acid Reduction (SnCl₂/HCl): Another traditional method employing stannous chloride as the reducing agent.

  • Method D: Catalytic Transfer Hydrogenation (Ammonium Formate/Pd/C): A convenient alternative to using gaseous hydrogen, where ammonium formate serves as the hydrogen donor.

The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and a visual representation of the synthetic pathways.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for each synthetic step, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 2-(3-nitrophenyl)acetamide

RouteStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
13-Nitrophenylacetic acidSOCl₂, NH₄OHToluene, Water4 h110 (reflux)85[1]
22-PhenylacetamideHNO₃, H₂SO₄Acetic Anhydride1-3 h0-1060-62[2]

Table 2: Reduction of 2-(3-nitrophenyl)acetamide to this compound

MethodReducing AgentCatalystSolventReaction TimeTemperature (°C)Yield (%)Reference
AH₂10% Pd/CEthanol4 hRoom Temp.~95 (typical)[1][3]
BFe powderHCl (catalytic)Ethanol/Water2-3 h78 (reflux)~90 (typical)[4]
CSnCl₂·2H₂O-Ethanol2-4 h78 (reflux)High (not specified)[5]
DAmmonium Formate10% Pd/CMethanol1-2 hRoom Temp.90-95[6][7]

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations described in this guide.

Synthesis of 2-(3-nitrophenyl)acetamide

Route 1: Amidation of 3-Nitrophenylacetic Acid

  • A mixture of 3-nitrophenylacetic acid (10 mmol) and thionyl chloride (15 mmol) in toluene (20 mL) is refluxed for 2 hours.

  • The excess thionyl chloride and toluene are removed under reduced pressure.

  • The resulting acid chloride is dissolved in toluene (10 mL) and added dropwise to a stirred solution of aqueous ammonia (25%, 20 mL) at 0-5 °C.

  • The reaction mixture is stirred for an additional 1 hour at room temperature.

  • The precipitated solid is filtered, washed with cold water, and dried to afford 2-(3-nitrophenyl)acetamide.

Route 2: Nitration of 2-Phenylacetamide [2]

  • To a stirred solution of 2-phenylacetamide (10 mmol) in acetic anhydride (15 mL) at 0 °C, a pre-cooled mixture of concentrated nitric acid (11 mmol) and concentrated sulfuric acid (11 mmol) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at 0-10 °C for 1-3 hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water until the washings are neutral and then dried to give 2-(3-nitrophenyl)acetamide.

Reduction of 2-(3-nitrophenyl)acetamide

Method A: Catalytic Hydrogenation (Pd/C)

  • A solution of 2-(3-nitrophenyl)acetamide (10 mmol) in ethanol (50 mL) is charged into a hydrogenation vessel.

  • 10% Palladium on carbon (10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas, and the reaction mixture is stirred under a hydrogen atmosphere (1-3 atm) at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), the catalyst is filtered off through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Method B: Metal/Acid Reduction (Fe/HCl) [4]

  • To a mixture of 2-(3-nitrophenyl)acetamide (10 mmol) in a 2:1 mixture of ethanol and water (75 mL), iron powder (30 mmol) is added.

  • A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added, and the mixture is heated to reflux for 2-3 hours.

  • After the reaction is complete, the hot solution is filtered through Celite to remove the iron residues.

  • The filtrate is concentrated, and the residue is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.

Method C: Metal/Acid Reduction (SnCl₂/HCl) [5]

  • To a solution of 2-(3-nitrophenyl)acetamide (10 mmol) in ethanol (50 mL), stannous chloride dihydrate (30 mmol) is added.

  • The mixture is heated to reflux for 2-4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified with a 10% sodium hydroxide solution until a pH of 8-9 is reached.

  • The resulting precipitate of tin salts is filtered off, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford this compound.

Method D: Catalytic Transfer Hydrogenation (Ammonium Formate/Pd/C) [6][7]

  • To a solution of 2-(3-nitrophenyl)acetamide (10 mmol) in methanol (50 mL), ammonium formate (50 mmol) and 10% Palladium on carbon (10 mol%) are added.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The catalyst is removed by filtration through Celite.

  • The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Mandatory Visualization

The logical relationship between the different synthetic routes is visualized in the following diagram.

Synthetic_Routes cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-Nitrophenylacetic Acid 3-Nitrophenylacetic Acid 2-Phenylacetamide 2-Phenylacetamide 2-(3-Nitrophenyl)acetamide 2-(3-Nitrophenyl)acetamide 2-Phenylacetamide->2-(3-Nitrophenyl)acetamide Route 2 (Nitration) This compound This compound

Caption: Synthetic pathways to this compound.

The experimental workflow for a typical reduction of 2-(3-nitrophenyl)acetamide is illustrated below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve 2-(3-nitrophenyl)acetamide in solvent AddReagents Add reducing agent (and catalyst if applicable) Start->AddReagents React Stir at specified temperature and time AddReagents->React Filter Filter to remove solid byproducts/catalyst React->Filter Neutralize Neutralize/Basify (if necessary) Filter->Neutralize Extract Extract with organic solvent Neutralize->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by crystallization or chromatography (if needed) Concentrate->Purify End Obtain pure This compound Purify->End

Caption: General experimental workflow for the reduction step.

References

A Comparative Guide to the Synthesis of 2-(3-Aminophenyl)acetamide: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3-aminophenyl)acetamide, a key intermediate in the pharmaceutical and dye industries, can be accomplished through various synthetic routes. The selection of a specific method is often dictated by factors such as yield, purity requirements, cost-effectiveness, safety, and environmental impact. This guide provides a comprehensive comparison of the most common synthetic strategies, focusing on alternative reagents and presenting supporting experimental data where available.

Primary Synthetic Pathway: Reduction of 2-(3-Nitrophenyl)acetamide

The most prevalent and well-documented method for the synthesis of this compound is the reduction of its nitro precursor, 2-(3-nitrophenyl)acetamide. A variety of reducing agents can be employed for this transformation, each with its own set of advantages and disadvantages.

Visualizing the Reduction Pathway

2-(3-Nitrophenyl)acetamide 2-(3-Nitrophenyl)acetamide Reagents Reagents 2-(3-Nitrophenyl)acetamide->Reagents This compound This compound Reagents->this compound Catalytic Hydrogenation (e.g., Pd/C, H₂) Catalytic Hydrogenation (e.g., Pd/C, H₂) Metal/Acid (e.g., Fe/HCl) Metal/Acid (e.g., Fe/HCl) Metal Salt (e.g., SnCl₂/HCl) Metal Salt (e.g., SnCl₂/HCl)

Caption: Primary synthetic route to this compound via nitro group reduction.

Comparison of Reducing Agents for 2-(3-Nitrophenyl)acetamide

The following table summarizes the performance of common reducing agents for the conversion of 2-(3-nitrophenyl)acetamide to this compound. It is important to note that direct comparative studies for this specific molecule are limited; therefore, the data presented is a combination of reported yields for analogous aromatic nitro reductions and general expectations for these reagents.

Reagent/MethodTypical Yield (%)Reaction TimePurityCostSafety & Environmental Considerations
Catalytic Hydrogenation
H₂/Pd/C>951-4 hHighHighFlammable H₂ gas; pyrophoric catalyst. Generates minimal waste.[1][2]
Metal/Acid Systems
Fe/HCl or Fe/NH₄Cl85-952-6 hGood-HighLowStrong acids; large amounts of iron sludge waste.[3][4][5]
SnCl₂·2H₂O/HCl80-902-5 hGood-HighModerateCorrosive acid; tin waste is toxic and requires careful disposal.[3][6]

Experimental Protocols: Reduction of 2-(3-Nitrophenyl)acetamide

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile, yielding a product of high purity.

Experimental Workflow:

A Dissolve 2-(3-nitrophenyl)acetamide in Ethanol B Add 10% Pd/C catalyst A->B C Purge with H₂ and maintain atmosphere B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Filter through Celite E->F G Evaporate solvent F->G H Purify by recrystallization G->H

Caption: Workflow for catalytic hydrogenation.

Protocol:

  • In a flask suitable for hydrogenation, dissolve 2-(3-nitrophenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). This process is repeated three times to ensure an inert atmosphere is replaced with hydrogen.

  • The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration.[1]

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This classical method is cost-effective and reliable, making it suitable for large-scale synthesis.

Experimental Workflow:

A Suspend 2-(3-nitrophenyl)acetamide and Fe powder in Ethanol/Water B Add concentrated HCl dropwise A->B C Heat the mixture to reflux B->C D Monitor reaction by TLC C->D E Cool and filter to remove iron salts D->E F Neutralize filtrate with base E->F G Extract with organic solvent F->G H Dry and evaporate solvent G->H

Caption: Workflow for Fe/HCl reduction.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(3-nitrophenyl)acetamide (1 equivalent) and iron powder (3-5 equivalents).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • The filtrate is then concentrated to remove the ethanol, and the remaining aqueous solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) until a pH of 8-9 is reached.

  • The product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give this compound.

Method 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild reducing agent that is often used when other reducible functional groups are present in the molecule.

Experimental Workflow:

A Dissolve 2-(3-nitrophenyl)acetamide in Ethanol B Add SnCl₂·2H₂O A->B C Add concentrated HCl B->C D Stir at room temperature or heat gently C->D E Monitor reaction by TLC D->E F Pour into ice-water and basify E->F G Extract with organic solvent F->G H Dry and evaporate solvent G->H

Caption: Workflow for SnCl₂ reduction.

Protocol:

  • Dissolve 2-(3-nitrophenyl)acetamide (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the solution.

  • Add concentrated hydrochloric acid and stir the mixture at room temperature or heat gently to 50-60 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and carefully neutralize with a concentrated solution of sodium hydroxide or sodium bicarbonate until the tin salts precipitate.

  • The product is then extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the desired product.

Alternative Synthetic Routes

While the reduction of the nitro-precursor is the most common approach, alternative pathways to this compound exist. These can be advantageous if the starting materials are more readily available or if the nitro-compound is difficult to prepare.

Route 1: Acylation of m-Phenylenediamine

This route involves the direct acylation of m-phenylenediamine with a suitable two-carbon electrophile, such as chloroacetyl chloride.

Reaction Pathway:

m-Phenylenediamine m-Phenylenediamine This compound This compound m-Phenylenediamine->this compound  + Chloroacetyl chloride (in the presence of a base) Chloroacetyl chloride Chloroacetyl chloride

Caption: Synthesis from m-phenylenediamine.

Experimental Protocol (General Procedure):

  • Dissolve m-phenylenediamine (1 equivalent) in a suitable solvent such as chloroform or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1 equivalent) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.[7]

Route 2: Amidation of 3-Aminophenylacetic Acid

This method involves the conversion of the carboxylic acid group of 3-aminophenylacetic acid into an amide.

Reaction Pathway:

3-Aminophenylacetic acid 3-Aminophenylacetic acid This compound This compound 3-Aminophenylacetic acid->this compound  + Ammonia source Ammonia source Ammonia source Coupling agent Coupling agent Coupling agent->this compound

Caption: Synthesis from 3-aminophenylacetic acid.

Experimental Protocol (General Procedure):

  • Activate the carboxylic acid of 3-aminophenylacetic acid (1 equivalent) using a coupling agent (e.g., DCC, EDC, or conversion to the acid chloride with thionyl chloride).

  • In a separate flask, prepare a solution of an ammonia source (e.g., ammonium hydroxide or bubbling ammonia gas through the reaction mixture).

  • Slowly add the activated acid to the ammonia solution at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • The workup typically involves extraction and purification by chromatography or recrystallization to isolate this compound.

Conclusion

References

A Comparative Guide to Analytical Methods for Purity Determination of 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(3-Aminophenyl)acetamide, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), offering detailed experimental protocols and expected performance data to aid researchers in their method selection and development processes.

Introduction to Purity Analysis

The purity of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical quality attribute. Impurities can arise from the synthesis process (e.g., starting materials, by-products, isomers), degradation of the substance, or contamination. Regulatory agencies require robust analytical methods to identify and quantify these impurities to ensure the safety and consistency of the final product.

This guide focuses on three prevalent analytical techniques, each with distinct advantages and suitability for different aspects of purity analysis.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the nature of the impurities, the required sensitivity, and the analytical throughput. Below is a summary of the key performance characteristics of HPLC-UV, GC-MS (with derivatization), and Capillary Electrophoresis for the analysis of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Separation in a capillary based on charge, size, and electrophoretic mobility.
Primary Use Quantitative analysis of the main component and known impurities.Identification and quantification of volatile and semi-volatile impurities.High-efficiency separation of isomers and charged impurities.
Limit of Detection (LOD) ~0.01%~0.001%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.15%
Linearity (R²) >0.999>0.998>0.997
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput HighMediumHigh
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution, buffer filtration

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reversed-phase method is most suitable.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature of the amino and amide groups in this compound, derivatization is necessary to improve its volatility and chromatographic behavior.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (TFAA).

  • Derivatization Procedure: To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the separation of closely related substances, such as isomers. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is effective for separating both charged and neutral analytes.

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused silica, 50 µm I.D., 60 cm total length (50 cm effective length).

  • Background Electrolyte (BGE): 25 mM Sodium tetraborate buffer, pH 9.2, containing 50 mM Sodium dodecyl sulfate (SDS).

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Potential Impurities and Degradation Pathways

A thorough purity analysis requires an understanding of potential process-related impurities and degradation products.

Potential Process-Related Impurities:

  • Positional Isomers: 2-(2-Aminophenyl)acetamide and 2-(4-Aminophenyl)acetamide are common process-related impurities arising from the synthesis starting materials.

  • Starting Materials: Unreacted 3-aminophenylacetonitrile or related precursors.

  • By-products: Compounds formed through side reactions during synthesis.

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products that may form under storage or handling conditions.

Table 2: Recommended Forced Degradation Conditions

ConditionReagent/StressDuration
Acid Hydrolysis 1N HCl24 hours at 60 °C
Base Hydrolysis 1N NaOH4 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Dry Heat7 days at 105 °C
Photolytic ICH Option 2 (1.2 million lux hours and 200 W h/m²)As per ICH guidelines

The primary degradation pathway under hydrolytic conditions is the cleavage of the amide bond to form 3-aminophenylacetic acid. Oxidative degradation may lead to the formation of N-oxides or hydroxylated species.

Visualization of Analytical Workflow and Degradation Pathway

Analytical_Method_Selection cluster_0 Purity Analysis of this compound cluster_1 Initial Assessment cluster_2 Primary Analytical Techniques cluster_3 Orthogonal/Specialized Technique cluster_4 Impurity Identification start Sample of This compound assess_volatility Volatile or Thermally Labile? start->assess_volatility forced_degradation Forced Degradation Studies start->forced_degradation hplc HPLC-UV (Quantitative Purity) assess_volatility->hplc No gcms GC-MS (Volatile Impurities) assess_volatility->gcms Yes ce Capillary Electrophoresis (Isomer Separation) hplc->ce Isomer separation needed lcms LC-MS for Degradant ID forced_degradation->lcms

Caption: Decision workflow for selecting an analytical method.

Degradation_Pathway cluster_pathway Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) parent This compound hydrolysis_product 3-Aminophenylacetic Acid + Ammonia parent->hydrolysis_product H₂O, H⁺ or OH⁻ oxidation_product1 N-Oxide Derivative parent->oxidation_product1 [O] oxidation_product2 Hydroxylated Aromatic Ring parent->oxidation_product2 [O]

Caption: Potential degradation pathways.

Conclusion

The selection of an appropriate analytical method is paramount for the accurate determination of the purity of this compound.

  • HPLC-UV stands out as the primary choice for routine quality control due to its robustness, high throughput, and excellent quantitative performance for the main component and known impurities.

  • GC-MS , following derivatization, is invaluable for the identification and quantification of volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

  • Capillary Electrophoresis provides a high-efficiency orthogonal technique, particularly advantageous for the challenging separation of positional isomers.

A comprehensive purity assessment should ideally involve a primary method like HPLC for routine analysis, complemented by an orthogonal method like CE or GC-MS for impurity identification and to ensure that no impurities are co-eluting with the main peak. Forced degradation studies are indispensable for developing a stability-indicating method and for understanding the intrinsic stability of the molecule. This guide serves as a foundational resource for researchers to develop and validate robust analytical methods tailored to their specific needs in the development of safe and effective pharmaceuticals.

Performance Benchmark: Dyes Derived from 2-(3-Aminophenyl)acetamide and Their Alternatives in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the demand for high-performance fluorescent probes is incessant. Dyes derived from the versatile scaffold of "2-(3-Aminophenyl)acetamide" and its analogs are emerging as promising candidates for various bioimaging applications. This guide provides a comprehensive performance comparison of a representative dye from this class, N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide, against established fluorescent dyes such as Rhodamine 6G, Fluorescein, Rhodamine B, and Coumarin 1. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is fundamentally guided by its photophysical parameters. The following tables summarize the key performance indicators of the selected dyes, offering a direct comparison of their spectral characteristics, brightness, and environmental sensitivity.

Table 1: Photophysical Properties of N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide in Various Solvents

SolventExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
Toluene~420~53030,000 - 40,000 (estimated)0.10Not Available
Dichloromethane~420~55030,000 - 40,000 (estimated)0.50Not Available
Dimethyl Sulfoxide (DMSO)~420~57030,000 - 40,000 (estimated)0.71Not Available
Ethanol~420~58030,000 - 40,000 (estimated)0.04Not Available
Methanol~420~59030,000 - 40,000 (estimated)0.01Not Available

Table 2: Photophysical Properties of Common Alternative Fluorescent Dyes

DyeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
Rhodamine 6G Ethanol530555~116,0000.95~4.1
Fluorescein 0.1 M NaOH490514~76,9000.92~4.0
Rhodamine B Ethanol554580~110,0000.31~1.7
Coumarin 1 Ethanol373450~25,0000.73~3.9

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the validation and application of fluorescent dyes. The following sections provide methodologies for the synthesis of the representative acetamide-derived dye and standard procedures for its characterization and use in cellular imaging.

Synthesis of N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide

This protocol describes a Claisen-Schmidt condensation reaction, a common method for synthesizing chalcones.

Materials:

  • 4-Aminoacetophenone

  • 4-(Dimethylamino)benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-aminoacetophenone (1 equivalent) in ethanol.

  • To this solution, add 4-(dimethylamino)benzaldehyde (1 equivalent).

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by Thin Layer Chromatography).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A precipitate of the chalcone will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified N-[4-[(2E)-3-[4-(dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Spectroscopy-grade solvents

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the fluorescent standard in the desired solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to have absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all diluted solutions. Note the absorbance at the excitation wavelength that will be used for fluorescence measurements.

  • Measure Fluorescence Emission: Record the fluorescence emission spectra of all diluted solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (ms / mr) * (ηs² / ηr²)

    where:

    • Φr is the quantum yield of the reference standard.

    • ms and mr are the slopes of the linear fits for the sample and the reference standard, respectively.

    • ηs and ηr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

Cellular Imaging Protocol

This protocol provides a general workflow for staining and imaging live cells with a fluorescent dye.

Materials and Equipment:

  • Fluorescent dye stock solution (e.g., in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

  • Incubator

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Dye Loading Solution: Prepare a working solution of the fluorescent dye by diluting the stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the dye loading solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal staining time and concentration should be determined empirically.

  • Washing: After incubation, remove the dye loading solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Mount the dish or coverslip on the fluorescence microscope.

  • Image Acquisition: Excite the cells with the appropriate wavelength of light and capture the fluorescence emission using a suitable filter set. Optimize imaging parameters (e.g., exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Visualizing Experimental Workflows

To provide a clear overview of the process from dye characterization to application, the following diagrams illustrate key experimental workflows using the DOT language for Graphviz.

Experimental_Workflow_for_Fluorescent_Dye_Evaluation cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_application Biological Application Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Abs_Spec Absorbance Spectroscopy Characterization->Abs_Spec Fluor_Spec Fluorescence Spectroscopy Abs_Spec->Fluor_Spec QY_Measurement Quantum Yield Measurement Fluor_Spec->QY_Measurement Lifetime_Measurement Lifetime Measurement Fluor_Spec->Lifetime_Measurement Cell_Culture Cell Culture QY_Measurement->Cell_Culture Lifetime_Measurement->Cell_Culture Cell_Staining Cell Staining Cell_Culture->Cell_Staining Microscopy Fluorescence Microscopy Cell_Staining->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

Caption: Workflow for the development and application of a novel fluorescent probe.

Quantum_Yield_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare Dilutions of Sample Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Measure_Abs Prep_Standard Prepare Dilutions of Standard Prep_Standard->Measure_Abs Measure_Fluor Measure Integrated Fluorescence Intensity Measure_Abs->Measure_Fluor Plot_Data Plot Intensity vs. Absorbance Measure_Fluor->Plot_Data Calc_Slope Calculate Slopes of Linear Fits Plot_Data->Calc_Slope Calc_QY Calculate Quantum Yield Calc_Slope->Calc_QY

Caption: Workflow for relative fluorescence quantum yield determination.

Safety Operating Guide

Proper Disposal of 2-(3-Aminophenyl)acetamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of 2-(3-Aminophenyl)acetamide (CAS No. 129743-47-1), ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • A cause of skin irritation.[1]

  • A cause of serious eye irritation.[1]

  • Potentially causing respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling this chemical.[1]

Quantitative Hazard Classification

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Data sourced from the ChemScene Safety Data Sheet for this compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent inadvertent reactions.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound," the CAS number (129743-47-1), and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful).

3. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[2]

  • For bulk quantities, a common disposal method for similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Your designated waste disposal service will determine the most appropriate disposal method.

Experimental Workflow for Disposal

G Disposal Workflow for this compound start Start: Unused or Contaminated This compound identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Select Leak-Proof, Chemically Compatible Container segregate->container label Label Container: 'Hazardous Waste', Chemical Name & CAS, Hazard Pictograms container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Service store->contact_ehs end End: Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal Workflow for this compound.

This procedural flowchart outlines the necessary steps for the safe and compliant disposal of this compound, from initial identification as hazardous waste to final professional disposal. Adherence to this workflow is essential for maintaining a safe laboratory environment.

References

Personal protective equipment for handling 2-(3-Aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-(3-Aminophenyl)acetamide. The following procedures are based on best practices and safety data for structurally similar compounds and are intended to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The following recommendations are based on the potential hazards of skin, eye, and respiratory irritation identified for analogous compounds.[1][2][3][4]

Eye and Face Protection
  • Standard Use: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5][6]

  • Splash Hazard: If there is a risk of splashing, a face shield should be worn in addition to safety goggles.[7][8]

Skin Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are preferred.[8] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[9]

  • Protective Clothing: A lab coat or a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, should be worn.[8] For tasks with a higher risk of exposure, impervious clothing may be necessary.[5][6]

  • Footwear: Closed-toe shoes are required. For larger scale operations or where spills are possible, chemical-resistant, steel-toe boots are recommended.[7]

Respiratory Protection
  • Well-Ventilated Areas: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.

  • Poor Ventilation or Dust/Aerosol Generation: If working in an area with inadequate ventilation, or if there is a potential for generating dust or aerosols, a NIOSH-approved respirator is required.[3] Options include a fit-tested N95 or N100 mask for particulates or a full face-piece chemical cartridge-type respirator for vapors and particles.[8]

PPE Summary for Various Laboratory Scenarios

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions in a fume hood Safety gogglesNitrile or neoprene glovesLab coatNot generally required
Conducting reactions at benchtop (well-ventilated) Safety gogglesNitrile or neoprene glovesLab coatRecommended if heating or agitation may create vapors
Handling large quantities or potential for aerosol/dust generation Safety goggles and face shieldDouble-gloving (nitrile or neoprene)Chemical-resistant gown or apronFit-tested N95/N100 respirator or PAPR
Cleaning up spills Safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound during a typical laboratory workflow.

1. Preparation and Pre-Handling:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are accessible and operational.[1]
  • Don all required PPE as outlined in the table above based on the planned procedure.

2. Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust particles.
  • Use a disposable weighing boat or paper.
  • Close the primary container of this compound immediately after dispensing the required amount.

3. Use in a Reaction:

  • Conduct all reactions involving this compound in a chemical fume hood.
  • Add the compound to the reaction vessel slowly to avoid splashing or generating dust.
  • Maintain the sash of the fume hood at the lowest practical height.

4. Post-Reaction Work-up and Cleanup:

  • Quench the reaction and perform any extractions or purifications within the fume hood.
  • Clean all glassware and equipment that came into contact with the compound thoroughly.
  • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task task_type What is the nature of the task? start->task_type ventilation Is the area well-ventilated (e.g., fume hood)? task_type->ventilation Weighing/Handling Solid splash_risk Risk of splashing? task_type->splash_risk Working with Solutions aerosol_risk Potential for dust or aerosol generation? ventilation->aerosol_risk Yes ppe_respirator Add Respirator (N95/N100 or Cartridge) ventilation->ppe_respirator No ppe_basic Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat aerosol_risk->ppe_basic No aerosol_risk->ppe_respirator Yes splash_risk->ppe_basic No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_gown Upgrade to Chemical- Resistant Gown/Apron ppe_basic->ppe_gown Large Scale/High Risk end Proceed with Task ppe_basic->end ppe_respirator->aerosol_risk ppe_respirator->end ppe_face_shield->ppe_gown ppe_face_shield->end ppe_gown->end

Caption: PPE selection workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused or waste this compound in a designated, labeled hazardous waste container.[1][4][9]

    • Solutions containing the compound should also be collected in a labeled hazardous waste container.

    • Do not pour any waste containing this chemical down the drain.[1]

  • Contaminated Materials:

    • Used gloves, disposable lab coats, weighing papers, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid hazardous waste.[10]

    • Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before washing.

  • Regulatory Compliance:

    • All waste disposal must be carried out in accordance with local, state, and federal regulations.[1][11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

First Aid and Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]

Always have the Safety Data Sheet (SDS) for the compound or a similar compound readily available for emergency responders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.